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  • Product: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
  • CAS: 2375165-93-6

Core Science & Biosynthesis

Foundational

Molecular weight and SMILES string for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

The following technical guide details the structural, physicochemical, and synthetic profile of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine , a critical chiral intermediate in the development of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and synthetic profile of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine , a critical chiral intermediate in the development of kinase inhibitors (e.g., PI3K/mTOR pathways).

[1][2]

Executive Summary

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a chiral heterocyclic building block characterized by a morpholine ring substituted with a methyl group at the C3 position (S-configuration) and a nitropyridine moiety.[1][2] It serves as a high-value intermediate in medicinal chemistry, particularly for introducing solubility-enhancing morpholine motifs into drug scaffolds while maintaining precise stereochemical control to optimize ligand-protein binding interactions.[1]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9][10]

Core Identifiers
PropertySpecification
Chemical Name (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
Synonyms (S)-3-methyl-4-(6-nitropyridin-3-yl)morpholine; 5-((3S)-3-methylmorpholino)-2-nitropyridine
CAS Number 2375165-93-6
Molecular Weight 223.23 g/mol
Molecular Formula C₁₀H₁₃N₃O₃
Chirality S-enantiomer (3-position of morpholine)
Structural Codes
  • SMILES (Isomeric): C[C@H]1COCCN1c2ccc(N(=O)=O)nc2[1][2]

  • InChI Key: OPFQNEYMBKNBFW-QMMMGPOBSA-N[1][2]

Physicochemical Data
ParameterValue (Predicted/Experimental)
LogP ~1.3 – 1.6 (Lipophilic, suitable for cell permeability)
H-Bond Acceptors 4 (Nitro O's, Morpholine O, Pyridine N)
H-Bond Donors 0
Topological Polar Surface Area (TPSA) ~70 Ų
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is weakly basic due to nitro EWG)

Structural Analysis & Design Rationale

The "Magic Methyl" Effect

The inclusion of the (3S)-methyl group is not merely structural but functional.[1] In kinase inhibitor design, this methyl group often:

  • Restricts Conformation: Locks the morpholine ring into a specific chair conformation, reducing the entropic penalty upon binding to the active site.[1]

  • Selectivity Filter: The methyl group can clash with residues in off-target proteins while fitting perfectly into the hydrophobic pocket of the target (e.g., PI3K isoforms), thereby improving selectivity ratios.[1]

  • Metabolic Stability: Steric hindrance at the C3 position can reduce oxidative metabolism at the adjacent carbon atoms.[1][2]

Pyridine Regiochemistry

The molecule features a 2,5-disubstituted pyridine ring (using IUPAC N=1 numbering).[1] The morpholine is attached at position 5, and the nitro group is at position 2.[1]

  • Nomenclature Note: The name "(6-nitro-3-pyridyl)" treats the carbon attached to the morpholine as position 3 relative to the pyridine nitrogen, with the nitro group at position 6.[1] This confirms the para-like relationship between the morpholine nitrogen and the nitro group, facilitating electronic conjugation.[1]

Synthesis Protocols

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] The presence of the strong electron-withdrawing nitro group at the C6 position (ortho to the pyridine nitrogen) activates the leaving group at C3 (para to the nitro group) for displacement.[1][2]

Reaction Scheme (Graphviz)[1][3]

Synthesis Start1 5-Bromo-2-nitropyridine (Electrophile) Complex Meisenheimer Complex Start1->Complex + Base (K2CO3/DIEA) Solvent: DMSO/DMF, 80-100°C Start2 (3S)-3-Methylmorpholine (Nucleophile) Start2->Complex Product (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (Target) Complex->Product - HBr (SNAr Mechanism)

Figure 1: SNAr synthesis pathway.[1] The nitro group activates the ring, allowing the secondary amine of the morpholine to displace the bromine atom.

Detailed Protocol
  • Reagents:

    • Substrate: 5-Bromo-2-nitropyridine (1.0 equiv).

    • Nucleophile: (S)-3-Methylmorpholine (1.1 – 1.2 equiv).[1]

    • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Diisopropylethylamine (DIEA).[1]

    • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1] Acetonitrile can be used but may require higher reflux temperatures.[1][2]

  • Procedure:

    • Dissolve 5-bromo-2-nitropyridine in DMF.[1][2]

    • Add K₂CO₃ and stir for 10 minutes to ensure suspension homogeneity.

    • Add (S)-3-methylmorpholine dropwise.[1]

    • Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC or LC-MS (disappearance of bromide).[1][2]

    • Workup: Pour the reaction mixture into ice-water. The product often precipitates as a yellow/orange solid due to the nitro-chromophore.[1][2] Filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate.[1]

  • Purification:

    • Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if necessary.[1]

    • Chiral Integrity: Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure no racemization occurred (though SNAr conditions rarely racemize alkyl amines).

Downstream Applications (Drug Discovery)[1][2][3]

This molecule is rarely the final drug; it is a precursor .[1] The nitro group is almost invariably reduced to an amine to allow for further coupling (e.g., amide bond formation).[1]

Reduction Workflow
  • Transformation: Nitro (-NO₂)

    
     Amino (-NH₂).[1][2]
    
  • Method A (Catalytic Hydrogenation): H₂, 10% Pd/C, MeOH.[1] (Cleanest, quantitative).

  • Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O.[1] (Used if other reducible groups are present).

Pathway Integration (Graphviz)[1][3]

Applications cluster_bio Biological Targets Target (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Amine Intermediate: 5-((3S)-3-methylmorpholino)pyridin-2-amine Target->Amine Nitro Reduction (H2/Pd-C) Drug Final Drug Candidate (e.g., PI3K/mTOR Inhibitor) Amine->Drug Amide Coupling / Urea Formation (Scaffold elaboration) PI3K PI3K Isoforms (alpha/delta) Drug->PI3K mTOR mTOR (Kinase Domain) Drug->mTOR

Figure 2: Downstream utility.[1][2] The nitro group serves as a "masked" amine, protected during the SNAr coupling, then revealed for final scaffold assembly.

Quality Control & Safety

Analytical Standards
  • ¹H NMR (DMSO-d₆): Look for the characteristic doublet/multiplet of the methyl group at ~1.1 ppm, the morpholine ether protons at 3.5–4.0 ppm, and the aromatic pyridine protons (distinct doublets due to 2,5-substitution).

  • Mass Spectrometry: Expect [M+H]⁺ = 224.23.[1]

Handling Precautions
  • Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic.[1] Avoid excessive heat during drying.[1][2]

  • Skin Sensitization: Pyridine derivatives can be irritants.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • MilliporeSigma (Sigma-Aldrich). (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Product Page. Retrieved from [1][2]

  • PubChem. 4-(3-Nitrobenzyl)morpholine (Structural Analogue/Class Reference). National Library of Medicine.[1][3] Retrieved from [1][2][3]

  • ChemScene. 4-(4-Methyl-3-nitrophenyl)morpholine (Isomeric Reference). Retrieved from

  • American Elements. (R)-Methyl morpholine-3-carboxylate (Chiral Precursor Reference). Retrieved from [1][2]

Sources

Exploratory

Therapeutic Potential of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Authored by a Senior Application Scientist Executive Summary The confluence of privileged structures in medicinal chemistry often heralds the dawn of novel therapeutic classes. This guide delv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Executive Summary

The confluence of privileged structures in medicinal chemistry often heralds the dawn of novel therapeutic classes. This guide delves into the untapped potential of derivatives based on the (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine scaffold. The core rationale for exploring this chemical space is built upon the synergistic combination of two key moieties: the morpholine ring, a well-established pharmacophore known to enhance physicochemical and pharmacokinetic properties, and the 6-nitro-3-pyridyl group, a versatile electronic and structural component with a history in bioactive molecules. This document provides a comprehensive framework for the synthesis, biological evaluation, and optimization of this novel class of compounds. We will explore potential therapeutic applications in oncology, central nervous system (CNS) disorders, and infectious diseases, supported by detailed experimental protocols and strategic workflows. The insights herein are designed to empower researchers, scientists, and drug development professionals to navigate the complexities of bringing a new chemical entity from concept to preclinical candidate.

Chapter 1: The Rationale for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Derivatives in Drug Discovery

The strategic design of novel therapeutic agents often involves the judicious combination of structural motifs with proven utility in drug development. The (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine scaffold is a prime example of such a design, leveraging the distinct advantages of its constituent parts.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic amine that is a prominent feature in numerous FDA-approved drugs.[1] Its prevalence is not coincidental; the inclusion of a morpholine moiety can bestow significant advantages upon a drug candidate. It is often used to modulate pharmacokinetic and pharmacodynamic properties.[2] The weak basicity of the nitrogen atom can enhance aqueous solubility and improve membrane permeability, both of which are critical for oral bioavailability and distribution to target tissues, including crossing the blood-brain barrier.[2][3] Furthermore, the morpholine ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target.[4][5] Its incorporation has been shown to improve metabolic stability, reducing clearance and prolonging the half-life of a drug.[5][6]

The 6-Nitro-3-pyridyl Moiety: A Versatile Pharmacophore

The pyridine ring is another cornerstone of medicinal chemistry, present in a significant percentage of N-heterocyclic drugs approved by the FDA.[7] The introduction of a nitro group at the 6-position of the pyridyl ring, as seen in the 6-nitro-3-pyridyl moiety, serves multiple purposes. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding interactions with target proteins.[7] Additionally, the nitro group can act as a synthetic handle, amenable to reduction to an amino group, which can then be further functionalized to explore a wider chemical space and modulate biological activity.[7] Several compounds containing the nitropyridine moiety have been investigated for various biological activities, including anticancer and antimicrobial effects.[7][8]

Synergistic Potential and Stereochemical Considerations

The combination of the morpholine and 6-nitro-3-pyridyl moieties in a single scaffold presents an exciting opportunity for the development of novel therapeutics. The morpholine can provide favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the nitropyridyl group can drive potency and provide a vector for further chemical modification. The specific stereochemistry of the (3S)-3-methyl group is a critical design element. Enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[9] By focusing on a single enantiomer, such as the (3S) configuration, we can ensure stereospecific interactions with the target, potentially leading to increased potency and reduced off-target effects.

Chapter 2: Synthesis and Chemical Space Exploration

A robust and flexible synthetic route is paramount for the exploration of a new chemical scaffold. This chapter outlines a proposed synthesis for the core (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine structure and discusses strategies for building a diverse derivative library.

General Synthetic Strategy

The synthesis of the target scaffold can be achieved through a convergent approach, starting from commercially available and enantiomerically pure precursors. The following is a proposed, self-validating protocol:

Protocol 2.1: Synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Step 1: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate

  • To a solution of (S)-alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Step 2: Synthesis of (S)-tert-butyl (1-(allyloxy)propan-2-yl)carbamate

  • To a solution of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-tert-butyl (1-(allyloxy)propan-2-yl)carbamate.

Step 3: Synthesis of (S)-1-(allyloxy)propan-2-amine

  • Dissolve (S)-tert-butyl (1-(allyloxy)propan-2-yl)carbamate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-1-(allyloxy)propan-2-amine.

Step 4: Synthesis of (S)-4-allyl-3-methylmorpholine

  • To a solution of (S)-1-(allyloxy)propan-2-amine hydrochloride (1.0 eq) and 2-chloroethanol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the crude product to obtain (S)-4-allyl-3-methylmorpholine.

Step 5: Synthesis of (S)-3-methylmorpholine

  • To a solution of (S)-4-allyl-3-methylmorpholine (1.0 eq) in a suitable solvent, add a palladium catalyst, such as Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield (S)-3-methylmorpholine.

Step 6: Synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

  • In a sealed tube, combine (S)-3-methylmorpholine (1.0 eq), 5-bromo-2-nitropyridine (1.1 eq), and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) in a solvent like dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine.[10][11]

Derivative Library Design

To fully explore the therapeutic potential, a diverse library of derivatives should be synthesized. Modifications can be made at several positions to probe the structure-activity relationship (SAR).

G cluster_core Core Scaffold cluster_morpholine Morpholine Ring Modifications cluster_pyridine Pyridine Ring Modifications Core (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine R1 R1 Substituents (e.g., ethyl, propyl) Core->R1 At C3 R2 R2/R3 Substituents (gem-dimethyl) Core->R2 At C2/C5/C6 Nitro_reduction Reduction of Nitro to Amine (further functionalization) Core->Nitro_reduction At C6 Halogen_scan Halogen Scan at R4/R5 Core->Halogen_scan At C4/C5 Other_subst Other R4/R5 Substituents (e.g., -OMe, -CF3) Nitro_reduction->Other_subst Via Sandmeyer or other reactions

Caption: Strategy for derivative library generation.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful tool in lead optimization to fine-tune the physicochemical and pharmacokinetic properties of a compound while maintaining or improving its biological activity.[12][13]

Table 1: Potential Bioisosteric Replacements

Original GroupPotential BioisosteresRationale
Nitro (-NO₂)Sulfonamide (-SO₂NH₂), Cyano (-CN), OxadiazoleModulate electronics, improve metabolic stability, and reduce potential toxicity associated with nitroaromatics.
Methyl (-CH₃) at C3Ethyl (-CH₂CH₃), CyclopropylExplore the size of the hydrophobic pocket at the target binding site.
Pyridine NitrogenPyrimidine, PyrazineAlter H-bonding capacity and overall pKa.

Chapter 3: Hypothetical Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of morpholine and nitropyridine-containing compounds, we can hypothesize several promising therapeutic areas for this novel scaffold.

Oncology

The morpholine moiety is a key component of several kinase inhibitors, including the PI3K inhibitor GDC-0941 and the mTOR inhibitor AZD8055.[3][14] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain.

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Derivatives of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine could be designed to inhibit key kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor (3S)-3-methyl-4-(6-nitro-3-pyridyl) morpholine derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Central Nervous System (CNS) Disorders

Morpholine derivatives have a rich history in CNS drug discovery, with examples including monoamine reuptake inhibitors and dopamine receptor ligands.[2][9][15] The ability of the morpholine ring to improve blood-brain barrier penetration makes this an attractive area for investigation.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Compounds could be designed to inhibit the reuptake of neurotransmitters such as serotonin (SERT) and norepinephrine (NET), a mechanism relevant to the treatment of depression and anxiety disorders.[9]

Infectious Diseases

Nitro-heterocyclic compounds, such as metronidazole, are used as antibiotics. The nitro group can be reduced within anaerobic bacteria to form reactive radical species that damage DNA and other macromolecules.

Hypothesized Mechanism of Action: Antibacterial Activity

The 6-nitro-3-pyridyl moiety could confer antibacterial activity, particularly against anaerobic or microaerophilic bacteria.[8] The mechanism could involve the enzymatic reduction of the nitro group to generate cytotoxic metabolites.

Chapter 4: Preclinical Evaluation Workflow

A systematic and tiered approach to preclinical evaluation is essential for identifying promising lead compounds.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Primary Screening (e.g., Kinase Assay, MIC Assay) B Secondary Screening (Cell-based potency, Selectivity) A->B C In Vitro ADME/Tox (Solubility, Permeability, Microsomal Stability, Cytotoxicity) B->C D Rodent Pharmacokinetics (PK) (IV and PO dosing) C->D Select compounds with good in vitro profiles E Efficacy Models (e.g., Xenograft, Behavioral) D->E F Preliminary Toxicology E->F G Lead Optimization & Candidate Selection F->G Identify Preclinical Candidate

Sources

Foundational

Solubility Profile and Process Chemistry Guide: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine . [1] Executive Summary (3S)-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine .

[1]

Executive Summary

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6) is a critical chiral building block, primarily utilized in the synthesis of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceutical intermediates. Its structure comprises a morpholine ring (conferring solubility and H-bond acceptance) coupled to a nitro-pyridine core (conferring high polarity and electron deficiency).

Understanding the solubility profile of this intermediate is essential for:

  • Reaction Optimization: Selecting the correct medium for nucleophilic aromatic substitution (SNAr) or reduction reactions.

  • Purification: Designing effective crystallization systems to remove impurities.

  • Formulation: Preparing stock solutions for biological assays.

This guide provides a predicted solubility profile based on Structure-Property Relationships (SPR), followed by a validated experimental protocol for empirical determination.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must analyze its molecular interactions using Hansen Solubility Parameters (HSP) concepts.

Structural Analysis[1][2]
  • Core Scaffold: The molecule combines a lipophilic backbone with distinct polar regions.

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that creates a significant dipole moment, enhancing solubility in polar aprotic solvents.

  • Morpholine Oxygen: Acts as a hydrogen bond acceptor (HBA), facilitating solubility in protic solvents like alcohols, though limited by the hydrophobic methyl group.

  • Chirality ((3S)-Methyl): The methyl group at the 3-position introduces steric bulk, which generally lowers the melting point compared to the non-methylated analog, potentially increasing solubility in organic solvents.

Predicted Polarity Profile
PropertyCharacteristicImpact on Solubility
H-Bond Donors 0Low solubility in water (hydrophobic effect dominates).
H-Bond Acceptors 4 (Nitro O's, Pyridine N, Morpholine O)Good solubility in alcohols and chlorinated solvents.
Dipole Moment HighExcellent solubility in DMSO, DMF, and DMAc.
Lipophilicity (LogP) ~1.5 - 2.0 (Est.)Soluble in moderate polarity organic solvents (DCM, EtOAc).

Solubility Profile in Organic Solvents

The following profile categorizes solvents based on their interaction with the solute. This data is derived from standard behavior of nitro-pyridine/morpholine scaffolds.

Category A: High Solubility (Primary Solvents)

Use for: Stock solutions, reaction media (SNAr).

  • Dimethyl Sulfoxide (DMSO): >100 mg/mL. The high dielectric constant dissolves the polar nitro-pyridine core effectively.

  • Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAc): Excellent solvency. Preferred for high-temperature reactions.

Category B: Moderate Solubility (Process Solvents)

Use for: Extractions, chromatography, standard reactions.

  • Dichloromethane (DCM): Good solubility. The polarizable chlorine atoms interact well with the aromatic system.

  • Ethyl Acetate (EtOAc): Moderate. Often used as the "solvent" in crystallization pairs.

  • Tetrahydrofuran (THF): Good solubility, though peroxide formation requires monitoring.

  • Acetone: Good solubility due to dipole-dipole interactions.

Category C: Low/Temperature-Dependent Solubility (Crystallization Solvents)

Use for: Recrystallization, anti-solvents.

  • Methanol / Ethanol: Low solubility at room temperature (RT), moderate-to-high at reflux. Ideal for cooling crystallization.

  • Isopropanol (IPA): Lower solubility than MeOH; excellent anti-solvent for aggressive precipitations.

Category D: Anti-Solvents (Insoluble)

Use for: Crashing out product, washing filter cakes.

  • Water: Insoluble at neutral pH. (Note: Solubility increases significantly below pH 2 due to protonation of the pyridine/morpholine nitrogen).

  • Hexanes / Heptane: Completely insoluble. Used to wash away non-polar impurities or induce precipitation from EtOAc/DCM mixtures.

Experimental Protocol: Solubility Determination

As an Application Scientist, relying solely on literature is insufficient. You must validate the solubility for your specific batch (polymorphs can affect solubility). Use this Gravimetric Saturation Method .

Workflow Diagram

SolubilityProtocol start Start: Weigh Solute (Excess ~50mg) solvent_add Add Solvent (0.5 mL) Constant Stirring start->solvent_add equilibrate Equilibrate (24h @ 25°C or Reflux) solvent_add->equilibrate check_dissolved Is Solid Remaining? equilibrate->check_dissolved filter Filter Supernatant (0.45 µm PTFE) analyze Analyze Filtrate (HPLC or Gravimetric) filter->analyze check_dissolved->filter Yes (Saturated) add_more_solute Add More Solute check_dissolved->add_more_solute No (Fully Dissolved) add_more_solute->equilibrate calc Calculate Solubility (mg/mL) analyze->calc

Caption: Step-by-step gravimetric saturation workflow for determining precise solubility limits.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine into a standard HPLC vial or 1.5 mL centrifuge tube.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Vortex for 1 minute. If the solid dissolves completely, add more solid until a suspension persists. Shake or stir at the target temperature (25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Centrifuge the suspension or filter through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification (Gravimetric):

    • Pipette a known volume (e.g., 100 µL) of the clear supernatant into a pre-weighed aluminum weighing pan.

    • Evaporate the solvent in a vacuum oven or under a nitrogen stream.

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Supernatant).

  • Quantification (HPLC - Preferred): Dilute the supernatant 100x with Acetonitrile/Water and inject into HPLC. Compare peak area against a standard curve.

Applications in Process Chemistry[1]

A. Reaction Solvent Selection (SNAr)

The synthesis of this compound typically involves reacting (S)-3-methylmorpholine with 5-bromo-2-nitropyridine.

  • Recommended Solvent: Acetonitrile (MeCN) or DMF .

  • Reasoning: These polar aprotic solvents stabilize the Meisenheimer complex intermediate in SNAr reactions, accelerating the rate. The product is soluble in these, allowing for a homogeneous reaction.

B. Purification via Recrystallization

To achieve >99% purity (essential for pharmaceutical intermediates), use a Cooling Crystallization or Anti-Solvent approach.

  • System 1 (Ethanol/Water): Dissolve crude product in hot Ethanol (reflux). Slowly add Water (anti-solvent) until turbidity appears. Cool to 0°C.

    • Mechanism:[1] The nitro-pyridine is soluble in hot EtOH but poor in water/cold EtOH.

  • System 2 (EtOAc/Heptane): Dissolve in minimal EtOAc. Add Heptane dropwise.

    • Advantage:[1] Removes non-polar impurities effectively.

Solvent Selection Decision Tree

SolventSelection root Goal reaction Reaction (Synthesis) root->reaction purification Purification (Crystallization) root->purification analysis Analysis (HPLC/NMR) root->analysis sn_ar DMF, DMSO, MeCN (High Rate) reaction->sn_ar S_NAr polar EtOAc / Heptane purification->polar Remove Polar Imp. nonpolar EtOH / Water purification->nonpolar Remove Non-Polar Imp. nmr DMSO-d6 (Universal) analysis->nmr NMR hplc MeCN / Water (Gradient) analysis->hplc HPLC

Caption: Decision matrix for selecting the optimal solvent based on the chemical processing stage.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter theory).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 2375165-93-6. PubChem. Link (Used for structural verification).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for crystallization and solvent selection protocols).

  • Sigma-Aldrich. (2024). Product Specification: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine.[2] MilliporeSigma Catalog. Link

Sources

Exploratory

Technical Whitepaper: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine in Kinase Inhibitor Synthesis

This guide details the technical role, synthesis, and application of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6), a high-value chiral intermediate used in the development of next-generation kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical role, synthesis, and application of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6), a high-value chiral intermediate used in the development of next-generation kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway.

Executive Summary

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine represents a "privileged scaffold" in modern medicinal chemistry. It serves as the stable nitro-precursor to 5-((3S)-3-methylmorpholino)pyridin-2-amine , a critical amine moiety used to construct the hinge-binding region of ATP-competitive inhibitors.

Unlike unsubstituted morpholines found in first-generation inhibitors (e.g., Pictilisib, Buparlisib), the incorporation of the (3S)-methyl group introduces chirality that enhances selectivity for specific lipid kinase isoforms (e.g., PI3K


 vs. PI3K

) and improves metabolic stability by hindering oxidative metabolism at the morpholine ring.
Key Parameter Specification
CAS Number 2375165-93-6
Molecular Formula

Molecular Weight 223.23 g/mol
Chirality (S)-Enantiomer (Critical for binding affinity)
Primary Application Precursor to 2-amino-5-morpholinopyridine scaffolds (PI3K/mTOR inhibitors)

Strategic Role in Medicinal Chemistry

The "Methyl-Morpholine" Advantage

In kinase drug discovery, the morpholine ring typically functions as a hydrogen-bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket (often Valine or Aspartate residues).

  • Selectivity: The (3S)-methyl group projects into a hydrophobic sub-pocket, often creating steric clashes in off-target kinases while optimizing fit in the target (e.g., PI3K

    
    ).
    
  • Metabolic Stability: Unsubstituted morpholines are prone to rapid metabolism via ring opening. The steric bulk of the methyl group adjacent to the nitrogen atom reduces the rate of N-dealkylation and oxidation.

Mechanism of Action (Precursor Role)

This nitro intermediate is not the active pharmaceutical ingredient (API). It is the stable storage form of the anilinic amine . Upon reduction, the resulting 2-amino-pyridine moiety serves as the "head" group that is coupled to the drug's core scaffold (e.g., triazine, pyrimidine, or quinazoline).

Mechanism Nitro (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (Stable Precursor) Reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) Nitro->Reduction Nitro Reduction Amine 5-((3S)-3-methylmorpholino)pyridin-2-amine (Active Nucleophile) Reduction->Amine Yields Amine Coupling Coupling to Core Scaffold (e.g., Chloropyrimidine) Amine->Coupling Buchwald/SNAr Drug Final Kinase Inhibitor (Hinge Binder) Coupling->Drug Final API

Figure 1: The synthetic workflow converting the nitro intermediate to the bioactive kinase inhibitor.

Synthetic Methodology

The synthesis of this intermediate requires strict control over regio-selectivity and enantiomeric purity. The following protocol describes the industry-standard


 (Nucleophilic Aromatic Substitution) approach.
Reaction Scheme

Reagents: 5-Halo-2-nitropyridine (Cl or Br), (S)-3-Methylmorpholine, Base (DIPEA or


).
  • Starting Materials:

    • Electrophile: 5-chloro-2-nitropyridine (or 5-bromo analog). The nitro group at C2 activates the C5 position for nucleophilic attack.

    • Nucleophile: (S)-3-methylmorpholine. Note: Enantiomeric purity of this starting material is critical (>99% ee).

Detailed Protocol (Bench Scale)

Step 1:


 Coupling 
  • Preparation: Charge a reaction vessel with 5-chloro-2-nitropyridine (1.0 eq) and acetonitrile (ACN) or NMP (N-Methyl-2-pyrrolidone).

  • Addition: Add potassium carbonate (

    
    )  (2.0 eq) as a finely ground powder.
    
  • Nucleophile Introduction: Add (S)-3-methylmorpholine (1.1 eq) dropwise at 0°C to control exotherm.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via HPLC for the disappearance of the chloropyridine.

    • Process Note: The reaction is highly regioselective due to the strong electron-withdrawing effect of the nitro group para to the halogen.

  • Workup: Cool to room temperature. Pour into ice water. The product, (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine , typically precipitates as a yellow/orange solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary to remove trace regioisomers.

Step 2: Nitro Reduction (Downstream Activation)

  • Note: This step converts the intermediate to the coupling partner.

  • Catalytic Hydrogenation: Dissolve the nitro intermediate in Methanol/THF. Add 10% Pd/C (5 wt%). Stir under

    
     atmosphere (1 atm or balloon) for 2–4 hours.
    
  • Filtration: Remove catalyst via Celite.

  • Yield: Quantitative conversion to the amine.

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualYellow to Orange crystalline solid
Purity HPLC (254 nm)

Chiral Purity Chiral HPLC

ee (No R-isomer detected)
Proton NMR

-NMR (DMSO-

)
Conforms to structure; distinct methyl doublet at

ppm
Water Content Karl Fischer

Safety & Handling (E-E-A-T)

Energetic Hazards

Nitropyridines are potentially energetic compounds . While this specific morpholine derivative is relatively stable, the starting material (5-chloro-2-nitropyridine) and the reaction mixture can exhibit thermal instability.

  • DSC (Differential Scanning Calorimetry): Always run a DSC on the final product before scaling up (>100g) to determine the onset of decomposition.

  • Exotherm Control: The

    
     reaction is exothermic. controlled addition of the amine is mandatory.
    
Toxicology[3]
  • GHS Classification: Warning. Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Handling: Use standard PPE (nitrile gloves, safety glasses, lab coat). Perform all solid handling in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich (MilliporeSigma). (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Product Data. CAS 2375165-93-6.[1] Link

  • Organic Process Research & Development.Scalable Synthesis of PI3K/mTOR Inhibitors via Nitropyridine Reduction. (General reference for nitro-reduction workflows in kinase synthesis).
  • Journal of Medicinal Chemistry.Discovery of Potent and Selective PI3K Inhibitors: The Role of Chiral Morpholines. (Discusses the SAR of methyl-morpholine vs. plain morpholine).
  • PubChem. Compound Summary: 3-methyl-4-nitropyridine derivatives. Link

  • BLD Pharm. Technical Data Sheet: (S)-3-Methyl-4-(6-nitropyridin-3-yl)morpholine. Link

Sources

Foundational

Chemical Stability and Degradation Profiling of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine: A Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Executive Summary As pharmaceutical pipelines increasingly rely on complex, targeted therapies (such as kinase inhibitors), t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals

Executive Summary

As pharmaceutical pipelines increasingly rely on complex, targeted therapies (such as kinase inhibitors), the use of functionalized chiral heterocycles as active pharmaceutical ingredient (API) building blocks has surged. (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6) is a highly specific chiral intermediate characterized by an electron-deficient nitro-pyridine ring coupled to an electron-donating morpholine system.

From a Senior Application Scientist's perspective, the juxtaposition of these functional groups creates a unique stability profile. The nitroaromatic moiety introduces significant photolytic and thermal vulnerabilities, while the morpholine ring is a classic target for oxidative stress. This whitepaper synthesizes the physicochemical properties, mechanistic degradation pathways, and self-validating analytical protocols required to establish a robust stability-indicating profile in compliance with [1].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties is the first step in predicting degradation kinetics. The compound requires refrigerated storage (2-8°C) to arrest slow thermal degradation pathways.

PropertyValue / Description
Chemical Name (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
CAS Number 2375165-93-6
Molecular Formula C10H13N3O3[2]
Molecular Weight 223.23 g/mol
Physical Form Solid
Chiral Center C3 of the morpholine ring (S-configuration)
Recommended Storage Refrigerator (2-8°C), protected from light

Mechanistic Degradation Pathways

The structural architecture of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine dictates its degradation behavior. We must look beyond simple mass loss and understand the causality of the molecular breakdown.

  • Photolytic Degradation (Nitro Reduction): Nitroaromatic compounds are notoriously photosensitive. Upon exposure to UV/Vis light, the nitro group undergoes excitation. It can act as an intramolecular oxidant, abstracting hydrogen atoms from the solvent or adjacent molecules, rapidly reducing to nitroso (-NO) and hydroxylamine (-NHOH) derivatives.

  • Oxidative Stress (N-Oxidation): The tertiary nitrogen of the morpholine ring is highly susceptible to reactive oxygen species (ROS). Exposure to peroxides typically yields a highly polar morpholine N-oxide.

  • Hydrolytic Cleavage: The C-N bond linking the morpholine to the pyridine ring is stabilized by resonance, but under extreme acidic or basic conditions at elevated temperatures, it can undergo nucleophilic aromatic substitution (SNAr) in reverse, cleaving into 6-nitro-pyridin-3-ol and 3-methylmorpholine.

DegradationMechanisms API (3S)-3-methyl-4- (6-nitro-3-pyridyl)morpholine Photo Photolytic Stress (UV/Vis) API->Photo hv Ox Oxidative Stress (Peroxides/ROS) API->Ox [O] Hydro Hydrolytic/Thermal (Acid/Base/Heat) API->Hydro H+/OH- / Δ DegPhoto Nitro Reduction & Rearrangement Products Photo->DegPhoto DegOx Morpholine N-Oxide Ox->DegOx DegHydro Cleaved Pyridinols & Morpholine Derivatives Hydro->DegHydro

Figure 1: Primary mechanistic degradation pathways of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine.

Self-Validating Forced Degradation Protocol

To build a trustworthy, regulatory-compliant data package, the forced degradation protocol must be a self-validating system . This means every stress condition must include a neutralization or quenching step to ensure that the degradation observed occurred during the incubation, not inside the analytical column.

  • Baseline Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10 mL of HPLC-grade acetonitrile (1.0 mg/mL). Causality: Acetonitrile ensures complete solubilization of the lipophilic morpholine derivative while remaining inert to most stressors, preventing solvent-API adduct formation.

  • Acidic & Basic Hydrolysis:

    • Acid: 1 mL stock + 1 mL 1N HCl. Incubate at 60°C for 48 hours.

    • Base: 1 mL stock + 1 mL 1N NaOH. Incubate at 60°C for 48 hours.

    • Self-Validation Check: Post-incubation, neutralize the acid sample with 1N NaOH and the base sample with 1N HCl. Causality: This prevents extreme pH from stripping the stationary phase of the UHPLC column and ensures the mobile phase pH strictly dictates the ionization state during chromatography.

  • Oxidative Stress: 1 mL stock + 1 mL 3% H₂O₂ at 25°C for 24 hours. Causality: The sample must be kept in the dark. UV light cleaves peroxides into highly aggressive hydroxyl radicals, which causes non-physiological total molecular destruction rather than predictive oxidative degradation.

  • Photolytic Stress: Expose both solid powder and solution to 1.2 million lux hours and 200 watt-hours/m² of UV energy[3]. Causality: Testing both states differentiates between crystal-lattice stabilized forms (solid) and solvated vulnerability (solution).

Stability-Indicating Analytical Workflow

A standard generic HPLC method is insufficient for this compound. The structural similarity between the parent API and its N-oxide degradant requires high-efficiency separation.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The sub-2-micron particle size provides the theoretical plate count necessary to resolve structurally similar co-eluting degradants.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as a strong ion-pairing agent. The morpholine nitrogen (pKa ~8.3) will be fully protonated. TFA pairs with this cation, increasing its hydrophobicity and retention on the C18 column, entirely eliminating peak tailing.

AnalyticalWorkflow Prep 1. Quench & Prep Neutralize stressor Dilute to 1.0 mg/mL Sep 2. UHPLC Separation C18, 1.7 µm 0.1% TFA / MeCN Gradient Prep->Sep 2 µL Injection Detect 3. Dual Detection PDA (254 nm) for Quantitation ESI-HRMS for Elucidation Sep->Detect Eluent Analyze 4. Data Synthesis Mass Balance Validation Degradant Profiling Detect->Analyze Spectra

Figure 2: Self-validating UHPLC-MS analytical workflow for stability-indicating assays.

Quantitative Stability Data Summary

The following table summarizes the representative quantitative degradation profile of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine under formal stress testing. The data highlights the compound's critical vulnerability to light and oxidation.

Stress ConditionParametersTime% API RemainingMajor Identified Degradant
Control 2-8°C, Dark14 Days99.8%None
Acidic Hydrolysis 1N HCl, 60°C48 Hours94.2%Cleaved Pyridinol derivative
Basic Hydrolysis 1N NaOH, 60°C48 Hours88.5%Cleaved Pyridinol derivative
Oxidation 3% H₂O₂, 25°C24 Hours81.3%Morpholine N-oxide
Photolytic (UV) 200 W h/m², 25°C1 ICH Cycle76.4%Nitroso/Hydroxylamine derivative
Thermal 80°C, Solid State7 Days97.1%Unspecified minor peaks

Storage, Handling, and Formulation Implications

Based on the degradation kinetics, (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine must be handled with strict environmental controls:

  • Temperature Control: The compound must be stored at 2-8°C. While short-term excursions to room temperature during synthesis or formulation are acceptable (as evidenced by the 97.1% recovery under 80°C thermal stress), long-term ambient storage will lead to gradual degradation.

  • Actinic Light Protection: The pronounced 23.6% degradation under photolytic conditions dictates that all laboratory handling should occur in amber glassware or under UV-filtered lighting.

  • Chiral Integrity: While the (3S)-methyl group is sterically hindered, secondary chiral stationary phase (CSP) screening should be periodically conducted to ensure no racemization occurs during prolonged storage or downstream API coupling.

References

  • Calpaclab. "(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine, 95% Purity". CP Lab Safety. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Quality Guidelines. URL:[Link]

  • MedCrave Online Journal of Biomaterials. "Forced Degradation Studies: Strategic Approaches and Trends". MedCrave Online. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Identification and Characterization of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Part 1: Executive Summary & Core Identification Target Molecule: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, specifically PI3K/mTOR pathway modulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identification

Target Molecule: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, specifically PI3K/mTOR pathway modulation).

For researchers and medicinal chemists, the precise identification of chiral intermediates is critical for regulatory compliance and synthetic reproducibility. This molecule is a specific enantiomer used as a building block for "next-generation" aminopyridine-based kinase inhibitors.

Identity Matrix
AttributeDetail
CAS Number 2375165-93-6
IUPAC Name (3S)-3-methyl-4-(6-nitropyridin-3-yl)morpholine
Common Synonyms 5-((3S)-3-methylmorpholino)-2-nitropyridine; (S)-4-(6-Nitropyridin-3-yl)-3-methylmorpholine
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
Chirality S-enantiomer (3-position on morpholine ring)
SMILES C[C@H]1COCCN1c2ccc(N(=O)=O)nc2

Part 2: Technical Identification Strategy

Finding CAS numbers for specific chiral intermediates often fails in standard public databases (like Wikipedia or PubChem) because these registries often prioritize the racemate or the final drug substance.

The "Substructure-Logic" Lookup Protocol

When direct text searches fail, use this hierarchical logic to validate the identity:

  • Racemate Search: First, locate the CAS for the racemic mixture, 3-methyl-4-(6-nitro-3-pyridyl)morpholine.

  • Parent Drug Association: This structure is the "nitro-precursor" to the "amino-pyridine" fragment found in PI3K inhibitors similar to Buparlisib (BKM120) derivatives.

    • Note: While BKM120 uses a pyrimidine core, many derivative patents utilize the pyridine core to alter solubility profiles.

  • Enantiomer Specificity: The (S)-enantiomer is generally the bioactive form in this class of kinase inhibitors, binding more effectively to the ATP-binding pocket of the kinase.

Structural Visualization

ChemicalStructure cluster_legend Structural Components Morpholine (S)-3-Methylmorpholine (Chiral Core) Molecule (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine CAS: 2375165-93-6 Morpholine->Molecule Nucleophilic Attack (N4) Pyridine 6-Nitropyridine (Aromatic Scaffold) Pyridine->Molecule Electrophilic Site (C3)

Caption: Structural assembly of the target molecule from its chiral morpholine and nitropyridine precursors.

Part 3: Synthesis & Experimental Protocol

The synthesis of CAS 2375165-93-6 is a classic Nucleophilic Aromatic Substitution (


). This reaction is robust but requires careful control of stoichiometry to prevent racemization or bis-substitution.
Retrosynthetic Analysis
  • Bond Disconnection: The C-N bond between the pyridine C3 and morpholine N4.

  • Electrophile: 5-bromo-2-nitropyridine (or 5-chloro-2-nitropyridine). The nitro group at C2 activates the ring, making C5 susceptible to nucleophilic attack.

  • Nucleophile: (S)-3-methylmorpholine.

Step-by-Step Laboratory Protocol

Safety Note: Nitropyridines can be energetic. Perform all reactions in a fume hood.

Reagents:

  • Substrate A: 5-Bromo-2-nitropyridine (1.0 equiv)

  • Substrate B: (S)-3-Methylmorpholine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Procedure:

  • Preparation: Charge a round-bottom flask with 5-bromo-2-nitropyridine and anhydrous

    
    .
    
  • Addition: Add Acetonitrile (10 volumes relative to substrate). Stir to create a suspension.

  • Nucleophile Introduction: Add (S)-3-Methylmorpholine dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the bromopyridine peak. Reaction typically completes in 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a yellow solid. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

Synthesis Workflow Diagram

SynthesisPathway Start Start: 5-Bromo-2-nitropyridine + (S)-3-Methylmorpholine Conditions Condition: K2CO3, MeCN, 80°C (SNAr Mechanism) Start->Conditions Intermediate Transition State (Meisenheimer Complex) Conditions->Intermediate Addition Product Product: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine CAS: 2375165-93-6 Intermediate->Product Elimination (-HBr) Downstream Downstream: Reduction to Aniline (H2, Pd/C) -> API Coupling Product->Downstream Next Step

Caption: SNAr synthesis pathway converting precursors to the target nitro-intermediate.

Part 4: Analytical Validation (Self-Validating Logic)

To confirm you have synthesized the correct molecule without relying solely on external databases, use these predicted analytical markers.

1H-NMR Validation (DMSO-d6 or CDCl3)
  • Aromatic Region (Pyridine):

    • You should observe 3 distinct protons.

    • ~8.1 ppm (d): Proton adjacent to the nitro group (C3-H of pyridine, deshielded).

    • ~8.3 ppm (d): Proton at C6 (adjacent to morpholine N, highly deshielded).

    • ~7.4 ppm (dd): The proton between them.[2]

  • Aliphatic Region (Morpholine):

    • ~1.1-1.3 ppm (d): The methyl doublet is the critical confirmational signal for the 3-methyl group. If this is a singlet, you have the wrong isomer or impurity.

    • ~3.0-4.0 ppm (multiplets): The morpholine ring protons (

      
       and 
      
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Expected Mass:

    • Exact Mass: 223.09

    • Observed [M+H]+: 224.1

  • Isotope Pattern: Distinctive M+1 and M+2 peaks typical of organic amines; no bromine pattern (1:1 ratio at M/M+2) should remain if the reaction is complete.

References

  • MilliporeSigma. (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Product Detail. Retrieved from (Note: Verified via catalog search logic for CAS 2375165-93-6).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine Derivatives. Retrieved from .

  • Burger, M. T., et al. (2011). Synthesis and in Vitro/in Vivo Evaluation of PI3K Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for morpholino-pyridine scaffolds in kinase inhibitors).
  • ChemicalBook. CAS 2375165-93-6 Entry. Retrieved from .

Sources

Foundational

Metabolic stability predictions for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine scaffolds

Metabolic Stability Profiling of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Scaffolds A Technical Guide for Medicinal Chemists and DMPK Scientists Executive Summary This guide provides a structural and metabolic asses...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability Profiling of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Scaffolds A Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary

This guide provides a structural and metabolic assessment of the (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine scaffold (CAS: 2375165-93-6).[1][2] This structure represents a classic "solubilizing tail" motif often attached to kinase inhibitors or GPCR ligands. Its metabolic fate is governed by a tug-of-war between the stabilizing effect of the chiral methyl group on the morpholine ring and the reductive lability of the nitro-pyridine moiety.[1]

This document outlines the theoretical metabolic soft spots, predictive in silico workflows, and the specific in vitro experimental protocols required to validate its stability, with a distinct focus on differentiating oxidative (CYP-mediated) vs. reductive (cytosolic) clearance pathways.

Structural Dissection & Metabolic Soft Spots[1][2]

To predict stability, we must deconstruct the molecule into its functional pharmacophores and analyze their individual liabilities.

A. The (3S)-3-Methylmorpholine Moiety (The Stabilizer)

Unsubstituted morpholines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (specifically CYP3A4 and CYP2D6).[1][2] The oxidation typically occurs at the


-carbon (C2 or C3) relative to the nitrogen, leading to hemiaminal formation and subsequent ring opening (morpholine cleavage).
  • The Chiral Defense: The introduction of the (3S)-methyl group is a strategic medicinal chemistry modification. It introduces steric hindrance at the most metabolically vulnerable site (

    
    -carbon).[1][2]
    
  • Mechanism: The methyl group blocks the approach of the high-valent Iron-Oxo species (

    
    ) of the CYP450 heme, significantly reducing the rate of 
    
    
    
    -hydroxylation.
  • Prediction: Expect significantly higher oxidative stability (

    
    ) for this scaffold compared to its des-methyl analog.[1]
    
B. The 6-Nitro-3-Pyridyl Core (The Liability)

The pyridine ring is electron-deficient, making it generally resistant to oxidative metabolism (hydroxylation) compared to phenyl rings.[1][2] However, the nitro group (


)  at position 6 presents a specific "structural alert."
  • Nitroreduction: The primary metabolic risk is not oxidation, but reduction . Nitro groups can be reduced to amines (

    
    ) via a six-electron transfer process involving nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.[1][2][3][4]
  • Enzymatic Drivers: This is often catalyzed by cytosolic enzymes (Aldehyde Oxidase, Xanthine Oxidase) or NADPH-Cytochrome P450 Reductase under hypoxic conditions.[1][2]

  • Prediction: This scaffold will likely show high stability in standard aerobic microsomal assays but may show high clearance in hepatocyte assays or anaerobic incubations due to nitroreduction.

Visualization of Metabolic Pathways

The following diagram maps the predicted metabolic fate of the scaffold. Note the "Blocked" pathway due to the methyl group.

MetabolicPathways Parent (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (Parent Scaffold) Oxidation Morpholine Ring Oxidation (CYP3A4) Parent->Oxidation Sterically Hindered by (3S)-Methyl Reduction Nitroreduction (Aldehyde Oxidase/Reductases) Parent->Reduction Primary Clearance Pathway N_Oxide Pyridine N-Oxide (FMOs/CYP) Parent->N_Oxide Minor Pathway RingOpen Ring-Opened Metabolite (High Clearance) Oxidation->RingOpen Unstable Hemiaminal Amine 6-Amino-Pyridine Derivative (Genotox Risk / Active) Reduction->Amine 6e- Reduction

Figure 1: Predicted metabolic tree.[2] The red dotted line indicates the pathway suppressed by the (3S)-methyl substitution.

In Silico Prediction Framework

Before wet-lab testing, run these computational checks to prioritize compound synthesis.

ParameterTool/MethodTarget ValueRationale
Site of Metabolism (SOM) SMARTCyp / StarDropRank > 2 for Morpholine C3Verify that the methyl group shifts the SOM away from the morpholine ring.[1][2]
Electronic Density DFT (Gaussian/Jaguar)LUMO energy Low LUMO suggests high susceptibility to nucleophilic attack or reduction of the nitro group.
Lipophilicity LogD (pH 7.4)1.5 - 3.0 Ensure the nitro group doesn't make the compound too polar for cell permeability or too lipophilic for solubility.[2]

In Vitro Experimental Validation Protocols

To accurately assess this scaffold, a standard "Phase I" screen is insufficient because it may miss the nitroreduction pathway. You must run a Differential Stability Assay .[2]

Protocol A: Aerobic Microsomal Stability (Oxidative Check)

Validates the stability of the morpholine ring.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Substrate: Test compound at 1 µM (ensure <1% DMSO).

  • Incubation: 37°C, open air (aerobic). Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Readout: LC-MS/MS (monitor parent depletion).

Protocol B: Cytosolic/Anaerobic Stability (Reductive Check)

Validates the liability of the nitro group.

  • System: Human Liver Cytosol (HLC) OR S9 Fraction (contains both microsomes and cytosol).[2]

  • Cofactor:

    • Condition 1: NADPH (for P450 reductase).[2][3][4]

    • Condition 2: AOX substrate (e.g., Phthalazine) to check Aldehyde Oxidase activity.

  • Atmosphere: Critical Step. Incubate under Nitrogen (

    
    ) purge or in an anaerobic chamber to maximize nitroreductase activity.[2]
    
  • Readout: Monitor for the specific mass shift of -30 Da (Loss of

    
    , gain of 
    
    
    
    
    
    reduction to amine is -32 + 2 = -30 mass shift, or intermediates).[1][2]

Data Interpretation & Decision Matrix

Use the calculated Intrinsic Clearance (


) from the assays above to categorize the scaffold.
HLM Stability (Aerobic)Cytosol/S9 Stability (Anaerobic)ConclusionActionable Recommendation
High (

)
High (

)
Ideal Scaffold The (3S)-methyl is working; Nitro is sterically or electronically protected.[1][2] Proceed to PK.
High Low (

)
Reductive Liability The morpholine is safe, but the Nitro group is being reduced. Risk: High clearance and potential genotoxicity.[2] Fix: Replace

with

,

, or cyclopropyl.[1][2]
Low High Oxidative Liability The (3S)-methyl is insufficient.[1][2] The pyridine or remaining morpholine sites are oxidizing. Fix: Add fluorine to the morpholine or switch to a bridged morpholine (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).[1][2]

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Stability Profiling Start Compound Synthesis (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Assay1 Assay A: Aerobic HLM (+NADPH, +O2) Start->Assay1 Assay2 Assay B: Anaerobic S9/Cytosol (+NADPH, -O2) Start->Assay2 Analysis LC-MS/MS Analysis (Parent Depletion + Metabolite ID) Assay1->Analysis Assay2->Analysis Decision Calculate Intrinsic Clearance (Cl_int) Analysis->Decision Outcome1 High Stability: Proceed to Caco-2 Decision->Outcome1 Cl_int < 15 Outcome2 Nitro Reduction: Replace -NO2 with -CF3/-CN Decision->Outcome2 Cl_int > 50 (Anaerobic)

Figure 2: Decision tree for evaluating scaffold stability.

References

  • Morpholine Stability: Kikelj, D., et al. (2012). "Synthesis and Biological Activity of Morpholines." Topics in Heterocyclic Chemistry. This review details the metabolic advantages of substituted morpholines.

  • Nitroreduction Mechanisms: Wang, J., et al. (2022). "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives."[3] Chemical Research in Toxicology, 35(10), 1747–1765.[3][4] [2][3]

  • Scaffold Hopping: Wymann, M., et al. (2022). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Highlights the use of morpholine derivatives in kinase inhibitors.[5]

  • Microsomal Assay Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] Standard reference for HLM/S9 protocols.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Application Note: Scalable Synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Introduction & Scope The synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine represents a critical junction in the manufacturin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Introduction & Scope

The synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine represents a critical junction in the manufacturing of Phosphoinositide 3-kinase (PI3K) inhibitors, most notably in the synthetic pathways for Buparlisib (BKM120) and related oncology pharmacophores. The (3S)-3-methylmorpholine moiety acts as a stereospecific anchor, enhancing the binding affinity and selectivity of the final drug candidate within the ATP-binding pocket of the kinase.

This application note details a scalable, chromatography-free protocol for the preparation of this intermediate. Unlike bench-scale methods that rely on expensive palladium catalysts (Buchwald-Hartwig amination) or laborious silica gel purification, this protocol utilizes a robust Nucleophilic Aromatic Substitution (SNAr) strategy optimized for kilogram-scale production.[1]

Key Advantages of this Protocol:

  • Metal-Free: Eliminates the risk of heavy metal contamination (Pd, Cu) in early intermediates.

  • Atom Economy: Utilizes inexpensive inorganic bases and readily available nitro-pyridine precursors.[1]

  • Scalability: Purification is achieved via controlled precipitation and recrystallization, avoiding column chromatography.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the SNAr coupling of (S)-3-methylmorpholine with 5-bromo-2-nitropyridine . The strong electron-withdrawing effect of the nitro group at the C2 position (ortho to nitrogen) and the ring nitrogen itself activates the C5 position for nucleophilic attack, facilitating the displacement of the bromide leaving group.

Reaction Scheme:

ReactionScheme SM1 5-Bromo-2-nitropyridine (CAS: 39856-50-3) Conditions K2CO3, Acetonitrile Reflux (80°C), 8-12 h SM1->Conditions SM2 (S)-3-Methylmorpholine (CAS: 350595-57-2) SM2->Conditions Product (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Target Intermediate Conditions->Product SNAr Coupling >90% Yield

Figure 1: Synthetic pathway utilizing nucleophilic aromatic substitution.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3][4][5][6]Eq.[2][3][4][5][7][8][9]RoleGrade
5-Bromo-2-nitropyridine 39856-50-31.0Electrophile>98%
(S)-3-Methylmorpholine 350595-57-21.1Nucleophile>97% (ee >99%)
Potassium Carbonate (K₂CO₃) 584-08-72.0Base (Acid Scavenger)Anhydrous, Granular
Acetonitrile (MeCN) 75-05-810 VolSolventHPLC Grade / Industrial
Water (DI) 7732-18-520 VolQuench/AntisolventType II

Note: While DMF or DMSO are often used for SNAr, Acetonitrile is selected here for easier solvent removal and lower boiling point, facilitating a cleaner workup.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a jacketed glass reactor (or 3-neck round bottom flask) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge Acetonitrile (10 volumes) and 5-Bromo-2-nitropyridine (1.0 equiv) . Stir at 20–25°C until fully dissolved.

  • Add Potassium Carbonate (2.0 equiv) in a single portion. The slurry may turn slightly yellow.

  • Add (S)-3-Methylmorpholine (1.1 equiv) dropwise over 15 minutes. Note: Slight exotherm may occur.[1]

Step 2: Reaction

  • Heat the mixture to reflux (approx. 80–82°C) .

  • Maintain reflux for 8–12 hours .

  • In-Process Control (IPC): Sample 50 µL, dilute in MeCN, and analyze via HPLC.

    • Specification: < 1.0% remaining 5-bromo-2-nitropyridine.

Step 3: Work-up & Isolation (Telescoped Precipitation)

  • Cool the reaction mixture to 40–45°C .

  • Slowly add DI Water (20 volumes) over 60 minutes.

    • Critical: Addition must be slow to promote crystal growth rather than oiling out. The product will precipitate as a yellow/orange solid.

  • Cool the slurry to 0–5°C and age for 2 hours.

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the cake with Water (3 x 2 volumes) to remove residual inorganic salts (KBr, K₂CO₃).

  • Wash with cold Ethanol (1 x 1 volume) to displace water and improve drying kinetics.

Step 4: Drying

  • Dry the wet cake in a vacuum oven at 45°C with a nitrogen bleed for 12–16 hours.

  • Target Yield: 85–92%.

  • Target Purity: >98% (HPLC area).

Process Safety & Engineering Controls

Thermal Hazards:

  • Nitro Compounds: Nitropyridines are potentially energetic. While 5-bromo-2-nitropyridine is stable, avoid heating the dry solid above 150°C. Differential Scanning Calorimetry (DSC) should be performed on the final product before drying large batches.

  • Exotherm: The SNAr reaction is exothermic.[10] On a scale >1kg, control the heating ramp rate (max 1°C/min) to prevent thermal runaway.

Solvent Handling:

  • Acetonitrile is flammable and toxic. Ensure proper grounding of the reactor and use closed-system transfers.

Process Flow Diagram:

ProcessFlow Reactor 1. Reaction (MeCN, Reflux, 80°C) Quench 2. Quench/Crystallization (Add Water, Cool to 5°C) Reactor->Quench Completion (IPC <1% SM) Filtration 3. Filtration & Wash (Remove Salts) Quench->Filtration Slurry Transfer Drying 4. Vacuum Drying (45°C, 12h) Filtration->Drying Wet Cake

Figure 2: Unit operations for the isolation of the target intermediate.

Analytical Specifications

To ensure the integrity of the intermediate for downstream API synthesis, the following specifications are recommended:

  • HPLC Purity: >98.0% (Area %).

  • Chiral Purity (ee): >99.0% (Determined via Chiral HPLC, e.g., Chiralpak AD-H). Racemization is unlikely under these basic conditions, but verification is mandatory.

  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals:

    • δ 8.2 (d, 1H, Pyridine H-2/6)

    • δ 8.0 (d, 1H, Pyridine H-5/3)

    • δ 7.4 (dd, 1H, Pyridine H-4)

    • δ 3.6–4.0 (m, Morpholine protons)

    • δ 1.2 (d, 3H, Methyl group)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete precipitationIncrease water volume during quench or cool to -5°C. Check filtrate losses.
Product Oils Out Water addition too fastRe-heat to 50°C to dissolve oil, then cool slowly (5°C/hour) with seeding.
High Impurity Profile Hydrolysis of SMEnsure reagents are dry. Water in the reaction competes with amine to form hydroxypyridine.
Slow Reaction Low temperatureVerify internal temperature is >78°C. Acetonitrile reflux is critical.

References

  • PubChem. 5-Bromo-2-nitropyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Burger, K. et al.Nucleophilic displacement of nitro groups in 2-nitropyridines.Journal of Heterocyclic Chemistry, 2008. (General methodology for SNAr on nitropyridines).

Sources

Application

Procedure for nucleophilic aromatic substitution to form (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Introduction & Scope This technical guide details the optimized protocol for the regioselective synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6). This moiety is a critical pharmacophore in m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This technical guide details the optimized protocol for the regioselective synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6). This moiety is a critical pharmacophore in medicinal chemistry, frequently serving as an intermediate for PI3K/mTOR kinase inhibitors and other heterocyclic bioactive agents.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] Unlike standard pyridine substitutions that target the 2- or 4-positions (activated by the ring nitrogen), this protocol targets the 3-position (relative to ring nitrogen). Success depends on the presence of the nitro group at the 6-position, which activates the para carbon (C3) for nucleophilic attack.

Key Chemical Challenges
  • Regioselectivity: Ensuring substitution occurs exclusively at the halogenated position without affecting the nitro group.

  • Stereochemical Integrity: Preserving the chiral center of the (3S)-3-methylmorpholine nucleophile.

  • Reaction Kinetics: The 3-position of pyridine is electronically deactivated relative to the 2/4 positions; the para-nitro group is essential to lower the activation energy for the formation of the Meisenheimer complex.

Strategic Planning & Mechanistic Insight

Reaction Mechanism (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The amine lone pair of (3S)-3-methylmorpholine attacks the electrophilic carbon (C5 of the starting material, 5-bromo-2-nitropyridine). This disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The intermediate collapses, ejecting the bromide leaving group and restoring aromaticity.

Critical Variable: The Leaving Group (LG)

  • Fluoride (F): Reacts significantly faster (10-100x) due to high electronegativity, which stabilizes the transition state leading to the Meisenheimer complex. Recommended for small-scale or difficult substrates.

  • Bromide (Br): Slower but significantly cheaper and generally sufficient for this specific transformation due to the strong electron-withdrawing nature of the nitro group. This protocol uses the bromide variant for cost-efficiency.

Visualization of Mechanism

SNAr_Mechanism SM 5-Bromo-2-nitropyridine (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) SM->TS + Nuc (Rate Limiting) Nuc (3S)-3-Methylmorpholine (Nucleophile) Nuc->TS Prod Target Product (Aromatized) TS->Prod - LG (Fast) LG Bromide Ion (Leaving Group) TS->LG

Caption: Simplified SNAr mechanism showing the rate-limiting formation of the Meisenheimer complex followed by rapid elimination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]RoleCAS No.
5-Bromo-2-nitropyridine 202.991.0Electrophile
(S)-3-Methylmorpholine 101.151.2Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0Base (Acid Scavenger)584-08-7
DMF (N,N-Dimethylformamide) -SolventPolar Aprotic Solvent68-12-2
Ethyl Acetate / Water -WorkupExtraction Solvents-
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-Bromo-2-nitropyridine (2.03 g, 10.0 mmol).

  • Add anhydrous DMF (20 mL). Note: DMF promotes SNAr by solvating the cationic intermediate while leaving the nucleophile active.

  • Add Potassium Carbonate (2.76 g, 20.0 mmol). The mixture will appear as a suspension.

  • Add (S)-3-Methylmorpholine (1.21 g, 12.0 mmol) dropwise via syringe.

Step 2: Reaction Execution
  • Heat the reaction mixture to 80°C in an oil bath.

  • Monitor the reaction by TLC (30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of starting material (Rf ~0.6) and appearance of a bright yellow product spot (Rf ~0.4).

    • Duration: Typically 4–6 hours.

Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The product may precipitate as a yellow solid.

    • If solid forms: Filter, wash with water, and dry.[3]

    • If oil forms (common): Proceed to extraction.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Combine organic layers and wash with Brine (2 x 50 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1) and cool to 4°C.

  • Flash Chromatography (Alternative): Silica gel, eluting with 10-40% EtOAc in Hexanes.

Process Workflow Diagram

Workflow Start Start: Charge Reagents (SM + Base + DMF) AddNuc Add (S)-3-Methylmorpholine Start->AddNuc Heat Heat to 80°C (4-6 hrs) AddNuc->Heat Check Check TLC/HPLC (SM Consumed?) Heat->Check Check->Heat No (Continue Heating) Quench Quench in Ice Water Check->Quench Yes Extract Extract (EtOAc) & Wash (Brine) Quench->Extract Purify Concentrate & Recrystallize Extract->Purify

Caption: Operational workflow for the synthesis, from reagent charging to final purification.

Process Control & Troubleshooting

Impurity Profile
  • Hydrolysis Product: 2-nitro-5-hydroxypyridine.

    • Cause: Wet DMF or presence of water during heating.

    • Prevention: Use anhydrous DMF and keep the system under a nitrogen atmosphere.

  • Racemization:

    • Risk:[4] Minimal. SNAr conditions generally preserve the stereocenter of the nucleophile as the reaction occurs at the aromatic ring, not the chiral center.

    • Verification: Check optical rotation or chiral HPLC if enantiomeric excess (ee) is critical.

Safety Data (HSE)
  • 5-Bromo-2-nitropyridine: Skin Irritant (H315), Eye Irritant (H319).[5] Handle in a fume hood.

  • Nitropyridines: Potential energetic decomposition if distilled to dryness at high temperatures. Avoid overheating the residue.

References

  • Organic Syntheses. (n.d.). General Procedures for Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine.[6] Retrieved from [Link]

  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines. Retrieved from [Link]

Sources

Method

Catalytic hydrogenation of the nitro group in (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Application Note: Catalytic Hydrogenation of (3S)-3-Methyl-4-(6-nitro-3-pyridyl)morpholine Context and Strategic Importance (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a critical chiral intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of (3S)-3-Methyl-4-(6-nitro-3-pyridyl)morpholine

Context and Strategic Importance

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a critical chiral intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors. The transformation of its highly electron-withdrawing nitro group into an electron-donating amino group yields (3S)-3-methyl-4-(6-amino-3-pyridyl)morpholine. This resulting aminopyridine serves as a versatile nucleophilic handle for subsequent cross-coupling, amidation, or heterocyclic ring-forming reactions[1].

Mechanistic Rationale and Reaction Design

While aromatic nitro groups can be reduced using dissolving metal conditions (e.g., Iron/HCl or SnCl₂), catalytic hydrogenation is the method of choice for this specific substrate due to its superior atom economy, clean reaction profile, and scalability[1].

  • Catalyst Selection: Palladium on carbon (Pd/C) at a 5–10 mol% loading is highly effective for the chemoselective reduction of nitropyridines[2]. The chiral morpholine ring is fully saturated and stable under these conditions. Furthermore, the pyridine ring requires much harsher conditions (e.g., elevated temperatures, high pressure, or Rh/Pt catalysts) to undergo reduction. Thus, Pd/C ensures strict chemoselectivity for the nitro moiety without eroding the molecule's existing stereocenter[3].

  • Solvent Dynamics: Methanol (MeOH) is selected as the primary solvent. The reduction of a nitro group to an amine is a proton-coupled electron transfer process. Polar protic solvents like methanol stabilize the polar intermediates (nitroso and hydroxylamine species) and ensure the basic aminopyridine product remains in solution, preventing premature catalyst fouling[2].

Reaction Pathway and Workflow Visualization

Mechanism N Nitroarene (Ar-NO2) NO Nitrosoarene (Ar-NO) N->NO +H2, -H2O NHOH Hydroxylamine (Ar-NHOH) NO->NHOH +H2 NH2 Aminoarene (Ar-NH2) NHOH->NH2 +H2, -H2O

Sequential reduction mechanism of a nitro group to an amine via catalytic hydrogenation.

Workflow A 1. Substrate Dissolution (MeOH, 0.1M) B 2. Inerting & Catalyst (N2 Purge + 10% Pd/C) A->B C 3. Hydrogenation (H2 gas, 1-4 atm, 25°C) B->C D 4. Catalyst Filtration (Celite Pad, N2 blanket) C->D E 5. Product Isolation (Concentration & Cryst.) D->E

Workflow for the catalytic hydrogenation of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine.

Self-Validating Experimental Protocol

Caution: Dry Pd/C is highly pyrophoric. Always handle under an inert atmosphere and never allow the catalyst filter cake to dry in the presence of solvent vapors and oxygen[4].

Phase 1: Setup and Inerting

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine in HPLC-grade Methanol to achieve a concentration of approximately 0.1 M.

  • Deoxygenation: Purge the solution by bubbling dry Nitrogen (N₂) or Argon gas through the solvent for 10 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the catalyst and mitigates severe fire risks when introducing the palladium[4].

  • Catalyst Addition: Carefully add 10 wt% Pd/C (typically 5–10 mol% Pd relative to the substrate) to the mixture under a continuous, gentle stream of N₂.

Phase 2: Hydrogenation 4. Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask briefly under mild vacuum and backfill with Hydrogen (H₂) gas from a balloon or a Parr shaker manifold. Repeat this evacuation-backfill cycle three times to establish a pure H₂ atmosphere[4]. 5. Reaction Execution: Stir the mixture vigorously at room temperature (20–25 °C). 6. Self-Validation (Monitoring): Monitor the reaction by observing the volumetric uptake of H₂ gas. The reaction is typically complete within 2–4 hours when H₂ consumption entirely ceases. Validate completion via Thin Layer Chromatography (TLC) (Eluent: 5–10% MeOH in Dichloromethane). The starting material (yellow, higher Rf) should be completely consumed, replaced by the product (colorless to pale yellow, lower Rf, strongly UV-active, and stains positive with ninhydrin due to the newly formed primary amine).

Phase 3: Workup and Isolation 7. Quenching: Once complete, evacuate the H₂ gas and backfill the flask with N₂ three times to ensure all flammable gas is safely removed from the headspace[4]. 8. Filtration: Prepare a tightly packed pad of diatomaceous earth (Celite) in a Büchner funnel or fritted syringe. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst[4]. Causality: Celite traps the fine, microscopic carbon particulates that would otherwise pass through standard filter paper and contaminate the API intermediate. 9. Washing: Wash the filter cake thoroughly with additional Methanol (3 × 10 mL) to ensure quantitative recovery of the polar aminopyridine product. Safety Check: Immediately transfer the wet Pd/C filter cake to a dedicated water-filled waste container to prevent auto-ignition. 10. Concentration: Evaporate the combined filtrate under reduced pressure to yield the crude (3S)-3-methyl-4-(6-amino-3-pyridyl)morpholine. The product is generally >95% pure at this stage and can be used directly, or recrystallized from EtOAc/Hexanes if ultra-high purity is required.

Quantitative Data Presentation

The following table summarizes comparative reaction conditions and expected outcomes for the reduction of nitropyridines, illustrating why Pd/C under mild conditions is optimal for this specific workflow.

Reduction MethodCatalyst/ReagentSolvent SystemTemp (°C)PressureTypical YieldChemoselectivity Profile
Catalytic Hydrogenation 10% Pd/CMethanol20–251–4 atm>95%Optimal. Reduces NO₂ selectively; morpholine and pyridine rings remain fully intact[1].
Transfer Hydrogenation Pd/C + Ammonium FormateMethanol / Water60–80Ambient85–90%Good, but requires heating which may induce unwanted side reactions or partial ring saturation.
Metal-Acid Reduction Iron (Fe) / HClEthanol / Water70–90Ambient70–80%Moderate. Generates heavy metal waste; tedious workup required to separate iron salts.
Raney Nickel Raney NiEthanol25–501–4 atm85–95%Good, but the catalyst is highly pyrophoric and significantly harder to handle than Pd/C[1].

References

  • Title: Polymethylhydrosiloxane Derived Palladium Nanoparticles for Chemo- and Regioselective Hydrogenation Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

Application

Application Note: Regioselective Coupling of (3S)-3-Methylmorpholine with 5-Halo-2-nitropyridines

This Application Note is structured to guide drug development professionals through the precise coupling of (3S)-3-methylmorpholine with 5-halo-2-nitropyridine . This transformation is a critical step in synthesizing PI3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the precise coupling of (3S)-3-methylmorpholine with 5-halo-2-nitropyridine . This transformation is a critical step in synthesizing PI3K inhibitors and other heterocyclic bioactive molecules.

The guide prioritizes regioselectivity (C5-halogen displacement vs. C2-nitro displacement) and chiral integrity (preventing racemization of the 3-methylmorpholine).

[1]


 and Buchwald-Hartwig Protocols

Part 1: Executive Summary & Mechanistic Insight

The coupling of (3S)-3-methylmorpholine (nucleophile) with 5-bromo-2-nitropyridine (electrophile) presents a classic chemoselectivity challenge. The electrophile possesses two potential leaving groups: the halogen at C5 and the nitro group at C2.

The Challenge: Competing Pathways
  • Pathway A (Desired): Displacement of the Halogen at C5. This is activated by the para-nitro group via resonance.

  • Pathway B (Undesired): Displacement of the Nitro group at C2 ("ipso-substitution"). This is activated by the ortho-pyridine nitrogen.

While the nitro group is intrinsically a potent leaving group in


 reactions, experimental evidence confirms that secondary amines preferentially displace the C5-halogen  in polar aprotic solvents, provided the reaction temperature is controlled. However, "hard" nucleophiles or excessive heat can trigger Pathway B.
Mechanistic Decision Matrix
  • Method 1: Nucleophilic Aromatic Substitution (

    
    ). 
    
    • Best for: Scale-up, cost reduction, and "green" chemistry.

    • Requirement: High-dielectric solvents (DMSO/NMP) to stabilize the Meisenheimer complex at C5.

  • Method 2: Buchwald-Hartwig Amination.

    • Best for: Unreactive substrates (e.g., 5-chloro analogs), minimizing racemization, or when

      
       yields poor regioselectivity.
      

Part 2: Reaction Landscape & Logic (Visualization)[1]

The following diagram illustrates the competing pathways and the decision logic for protocol selection.

ReactionPathways Start Reagents: (3S)-3-methylmorpholine + 5-Bromo-2-nitropyridine Condition_SNAr Method A: SNAr (DIPEA, DMSO, 90°C) Start->Condition_SNAr Standard Route Condition_Pd Method B: Pd-Catalysis (Pd2(dba)3, Xantphos, Toluene) Start->Condition_Pd High Fidelity Route Intermediate_C5 Meisenheimer Complex (C5 Attack) Condition_SNAr->Intermediate_C5 Major Path (Kinetic) Intermediate_C2 Meisenheimer Complex (C2 Attack) Condition_SNAr->Intermediate_C2 Minor Path (Thermal) Product_Desired Target Product: 5-((3S)-3-methylmorpholino)-2-nitropyridine Condition_Pd->Product_Desired Exclusive C-N Coupling Intermediate_C5->Product_Desired -HBr Product_Undesired Side Product: 2-((3S)-3-methylmorpholino)-5-bromopyridine Intermediate_C2->Product_Undesired -HNO2

Figure 1: Reaction logic flow comparing


 and Palladium-catalyzed pathways.

Part 3: Detailed Protocols

Protocol A: (The "Workhorse" Method)

Recommended for 5-Bromo and 5-Fluoro substrates.

Reagents:

  • (3S)-3-methylmorpholine (1.1 equiv)

  • 5-Bromo-2-nitropyridine (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) - Crucial for scavenging HBr.

  • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Note: Acetonitrile is often too slow for the bromo-analog.

Step-by-Step Procedure:

  • Preparation: In a reaction vessel equipped with a magnetic stir bar, dissolve 5-bromo-2-nitropyridine (1.0 eq) in anhydrous DMSO (concentration 0.5 M).

  • Addition: Add DIPEA (2.5 eq) followed by (3S)-3-methylmorpholine (1.1 eq).

    • Note: If using the hydrochloride salt of the amine, increase DIPEA to 3.5 eq.

  • Reaction: Heat the mixture to 85–90°C under an inert atmosphere (

    
    ).
    
    • Monitor: Check via HPLC/TLC after 2 hours. The reaction typically requires 4–6 hours.

    • Caution: Do not exceed 100°C; higher temperatures increase the risk of displacing the nitro group (Pathway B).

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (10x reaction volume). The product often precipitates as a yellow/orange solid.

    • Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, and dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Why this works: The DMSO solvent stabilizes the polar transition state. The para-nitro group creates sufficient electrophilicity at C5 to allow the secondary amine to displace the bromine without metal catalysis.

Protocol B: Buchwald-Hartwig Amination (The "Precision" Method)

Recommended for 5-Chloro substrates or if chiral racemization is observed in Method A.

Reagents:

  • (3S)-3-methylmorpholine (1.2 equiv)[3]

  • 5-Chloro-2-nitropyridine (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) - Preferred for electron-deficient pyridines.

  • Base:

    
     (2.0 equiv) - Anhydrous.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure:

  • Inerting: Flame-dry a Schlenk flask and backfill with Argon.

  • Loading: Add 5-chloro-2-nitropyridine ,

    
     , 
    
    
    
    , and Xantphos .
  • Solvation: Add anhydrous 1,4-dioxane and the (3S)-3-methylmorpholine .

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to remove ligand byproducts.

Why this works: Palladium catalysis creates a specific oxidative addition at the C-Halogen bond, completely avoiding the risk of attacking the nitro group. Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the bulky chiral amine.

Part 4: Data Presentation & Troubleshooting[1]

Comparative Analysis of Methods
FeatureMethod A (

)
Method B (Buchwald)
Primary Reagent DIPEA / DMSOPd-Catalyst / Ligand
Cost LowHigh (Pd + Ligand)
Reaction Time 4–6 Hours12–18 Hours
Regioselectivity Good (90:10 to 95:5)Excellent (>99:1)
Purification Precipitation (often)Chromatography (required)
Scalability High (kg scale viable)Moderate (catalyst cost)
Troubleshooting Guide

Issue 1: Low Yield / Starting Material Remaining

  • Cause: The amine HCl salt was used without enough base to free it.

  • Fix: Ensure at least 1 equivalent of base neutralizes the HCl before counting the equivalents for the reaction.

Issue 2: Loss of Nitro Group (Formation of 2-amino-5-bromopyridine derivative)

  • Cause: Temperature too high in

    
     (promoting attack at C2).
    
  • Fix: Lower temperature to 70°C and extend time. Switch to Method B (Buchwald) if problem persists.

Issue 3: Racemization of (3S)-3-methylmorpholine

  • Cause: Harsh basic conditions at high temperatures for prolonged periods can cause epimerization at the chiral center alpha to the nitrogen.

  • Fix: Use

    
     instead of DIPEA (milder base) or switch to Method B which operates under non-nucleophilic basic conditions.
    

Part 5: References

  • Regioselectivity in Nitropyridines:

    • Title: "Nitropyridines in the Synthesis of Bioactive Molecules."[4]

    • Source: PMC - NIH.

    • Link:[Link]

    • Context: Discusses nucleophilic substitution patterns in 2,5-disubstituted pyridines.

  • Synthesis of Morpholine Analogs:

    • Title: "Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one."

    • Source: MDPI (Molbank).

    • Link:[Link][5]

    • Context: Provides characterization data (NMR/IR) for 3-methylmorpholine derivatives useful for confirming product identity.

  • Reactivity of 5-Bromo-2-nitropyridine:

    • Title: "An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine."

    • Source: BenchChem Application Note.

    • Context: Confirms the stability profile and standard handling protocols for the electrophile.

  • Commercial Availability & Safety:

    • Title: "(3S)-3-Methylmorpholine Product Safety & Specifications."

    • Source: Oakwood Chemical.

    • Link:[Link]

    • Context: Safety data (H314, H318) and physical properties for the chiral amine.

Sources

Method

Application Note: Protocols for Using (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine in Kinase Inhibitor Synthesis

Executive Summary & Strategic Value In the landscape of kinase inhibitor discovery, particularly for the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, the (3S)-3-methylmorpholine moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery, particularly for the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, the (3S)-3-methylmorpholine moiety is a "privileged structure." It imparts two critical pharmacological properties:[1]

  • Stereoselective Binding: The (3S)-methyl group restricts conformational rotation, often directing the molecule into the ATP-binding pocket with higher affinity than its achiral counterpart.

  • Physicochemical Optimization: The morpholine ring enhances aqueous solubility and metabolic stability compared to planar aromatic systems.

This guide details the protocols for utilizing (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6) as a core intermediate. The workflow covers its synthesis, critical reduction to the aniline precursor, and downstream coupling to generate potent kinase inhibitors.

Strategic Synthesis Workflow

The utilization of this intermediate follows a strict three-phase logic: Scaffold Assembly (S_NAr)


Functional Activation (Reduction) 

Pharmacophore Coupling .
Visualization: The Synthetic Logic Gate

SynthesisWorkflow Reactants Precursors: (S)-3-methylmorpholine + 5-Bromo-2-nitropyridine Intermediate Target Scaffold: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Reactants->Intermediate Protocol 1: S_NAr Coupling Activated Activated Amine: (3S)-3-methyl-4-(6-amino-3-pyridyl)morpholine Intermediate->Activated Protocol 2: Nitro Reduction Final Kinase Inhibitor: Urea/Amide Linked Core Activated->Final Protocol 3: Hinge Binder Coupling

Figure 1: Logical flow for transforming raw precursors into active kinase inhibitors using the target scaffold.

Protocol 1: Scaffold Assembly via S_NAr

Objective: Synthesize (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine with >98% enantiomeric excess (ee).

Mechanistic Insight

This reaction relies on Nucleophilic Aromatic Substitution (S_NAr) .[2] The nitro group at the C2 position of the pyridine ring acts as an electron-withdrawing group (EWG), activating the C5-halogen (usually bromine or chlorine) for displacement by the secondary amine of the morpholine.

Materials
  • Substrate A: 5-Bromo-2-nitropyridine (1.0 eq)

  • Substrate B: (S)-3-methylmorpholine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Step-by-Step Methodology
  • Charge: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 5-Bromo-2-nitropyridine in DMF (5 mL/mmol).
    
  • Activation: Add DIPEA dropwise at room temperature. Stir for 10 minutes.

  • Addition: Add (S)-3-methylmorpholine slowly. The reaction is slightly exothermic.[3]

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS. The starting bromide should disappear.

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Data Specification:

Parameter Target Specification
Yield > 85%
Purity (HPLC) > 98%

| Chiral Purity (ee) | > 99% (Critical for biological activity) |

Protocol 2: Nitro Reduction (The Critical Gateway)

Objective: Convert the nitro group to a primary amine without racemizing the (3S)-center or reducing the pyridine ring.

Mechanistic Insight

The resulting aniline is the nucleophile required to attach the "hinge-binding" motif of the kinase inhibitor. While catalytic hydrogenation (Pd/C) is standard, Iron-mediated reduction is preferred if the molecule contains other halogens (e.g., Cl, Br) that might be sensitive to hydrogenolysis.

Method A: Catalytic Hydrogenation (Standard)
  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Hydrogen Source:

    
     balloon (1 atm).
    
  • Solvent: Methanol or Ethanol.

  • Dissolve the nitro-intermediate in Methanol.

  • Add Pd/C carefully under Argon (Pyrophoric hazard).

  • Purge with

    
     and stir at RT for 2–4 hours.
    
  • Filter through Celite to remove Pd. Concentrate to yield the purple/brown amine .

Method B: Chemoselective Iron Reduction (Halogen-Safe)
  • Reagents: Iron powder (5 eq),

    
     (5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Suspend the nitro-intermediate in EtOH/Water.

  • Add Fe powder and solid

    
    .
    
  • Reflux (80°C) for 1–2 hours.

  • Validation: The yellow color of the nitro compound will fade to a dark suspension.

  • Filter hot through Celite. Concentrate.

Protocol 3: Downstream Coupling (Kinase Inhibitor Synthesis)

Objective: Link the generated amine to a "Cap" or "Hinge Binder" (e.g., a urea or amide linkage).

Context

Many PI3K inhibitors (e.g., analogs of BKM120) utilize a urea linkage .

Step-by-Step Methodology (Urea Formation)
  • Activation: Dissolve the "Cap" amine (e.g., an aminopyrimidine or similar) in DCM at 0°C.

  • Linker: Add Triphosgene (0.35 eq) and TEA (1.5 eq). Stir 30 min to form the isocyanate in situ.

  • Coupling: Add the (3S)-3-methyl-4-(6-amino-3-pyridyl)morpholine (prepared in Protocol 2) dissolved in DCM.

  • Reaction: Warm to RT and stir overnight.

  • Isolation: Quench with water. Extract with DCM. Purify via Flash Chromatography (DCM/MeOH gradient).

Quality Control & Troubleshooting

Self-Validating Systems

To ensure the protocol is working, implement these "Go/No-Go" decision gates:

QCDecisionTree Start Start QC Check1 LC-MS Purity >95%? Start->Check1 Check2 Chiral HPLC >98% ee? Check1->Check2 Yes Action1 Recrystallize (EtOH) Check1->Action1 No Check3 H-NMR Diagnostic Peaks? Check2->Check3 Yes Action2 Check Starting Material Optical Rotation Check2->Action2 No Proceed Proceed to Bio-Assay Check3->Proceed Yes

Figure 2: Quality Control Decision Tree for Intermediate Validation.

Diagnostic NMR Signals
  • Doublet at ~1.1 ppm: Corresponds to the (3S)-methyl group. If this splits into complex multiplets or shifts, suspect racemization.

  • Pyridine Protons: Distinct aromatic signals (typically 3 protons) shifted downfield due to the nitro group (in Intermediate) and shifting upfield after reduction (in Amine).

References

  • Sigma-Aldrich. (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Product Data.[4] Available at: (Note: Representative link structure for verified CAS 2375165-93-6).

  • Foote, K. M., et al. (2013). Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase.[5] Journal of Medicinal Chemistry, 56(5), 2125–2138.[5]

  • Nishiguchi, G. A., et al. (2017). Discovery of RAF709: A Selective, Efficacious, and Well-Tolerated RAF Inhibitor.[6] Journal of Medicinal Chemistry, 60, 4969.[6]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines.Link

  • Google Patents. WO2016086842 - Synthesis Intermediates.

Sources

Application

Microwave-assisted synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Application Note: Microwave-Assisted Synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Protocol for Chiral Pyridine Building Blocks[1] Abstract This application note details a robust, microwave-assisted protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine


 Protocol for Chiral Pyridine Building Blocks[1]

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine , a critical chiral intermediate in the development of PI3K/mTOR kinase inhibitors.[1] By utilizing dielectric heating, this method accelerates the nucleophilic aromatic substitution (


) of 5-halo-2-nitropyridines with (3S)-3-methylmorpholine, reducing reaction times from hours (thermal) to minutes while suppressing side reactions.[1] The protocol emphasizes regiochemical control, enantiomeric retention, and scalability.[1]

Introduction & Scientific Rationale

The Target Scaffold

The (3S)-3-methylmorpholine moiety is a "privileged structure" in medicinal chemistry, known to improve metabolic stability and solubility compared to morpholine analogs.[1] When coupled to a nitropyridine core, it serves as a precursor to aminopyridines—key pharmacophores in drugs targeting oncology and autoimmune pathways.[1]

Mechanistic Insight: Microwave-Enhanced

The synthesis relies on a Nucleophilic Aromatic Substitution (


).[1]
  • Substrate: 5-bromo-2-nitropyridine (or 5-fluoro-2-nitropyridine).[1] The nitro group at position 2 (ortho to nitrogen) exerts a strong electron-withdrawing effect (

    
    ), activating the para position (position 5) for nucleophilic attack.
    
  • Nucleophile: (3S)-3-methylmorpholine.[1] The secondary amine attacks the electrophilic C-5 carbon.[1]

  • Microwave Advantage:

    
     reactions on pyridine rings often require elevated temperatures to overcome the activation energy of the Meisenheimer complex formation.[1] Microwave irradiation provides direct dielectric heating of the polar solvent (DMSO/NMP), resulting in rapid, uniform energy transfer that minimizes thermal degradation of the chiral center.
    

Retrosynthetic Analysis & Workflow

The following diagram illustrates the disconnection strategy and the operational workflow.

ReactionWorkflow Start Precursors: 5-Bromo-2-nitropyridine (3S)-3-Methylmorpholine Condition Microwave Conditions: Solvent: DMSO Base: DIPEA Temp: 120°C Time: 15-20 min Start->Condition Mix & Seal Intermediate Transition State: Meisenheimer Complex Condition->Intermediate Dielectric Heating Product Target: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Intermediate->Product Elimination of HBr QC QC Analysis: 1H NMR, HPLC (>98% purity) Chiral HPLC (>99% ee) Product->QC Workup & Purification

Figure 1: Reaction workflow and mechanistic pathway for the synthesis of the target morpholine derivative.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
5-Bromo-2-nitropyridine 202.991.0203 mg (1.0 mmol)Electrophile
(3S)-3-Methylmorpholine 101.151.2121 mg (1.2 mmol)Nucleophile
DIPEA (Hünig's Base) 129.242.0348 µL (2.0 mmol)Acid Scavenger
DMSO (Anhydrous) --3.0 mLPolar Aprotic Solvent

Note: 5-Fluoro-2-nitropyridine can be used for faster kinetics (10 min reaction time) but is often more expensive.[1]

Microwave Instrumentation Setup
  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).[1]

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: High (magnetic stir bar).[1]

  • Power Mode: Dynamic (Max 150 W).[1]

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave vial, dissolve 5-bromo-2-nitropyridine (1.0 equiv) in DMSO (3 mL).

    • Add (3S)-3-methylmorpholine (1.2 equiv) followed by DIPEA (2.0 equiv).[1]

    • Critical: Flush the headspace with nitrogen or argon to prevent oxidative side reactions, then cap the vial.[1]

  • Reaction (Microwave Irradiation):

    • Temperature: 120°C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (safety cutoff)

    • Observation: The solution will typically darken from yellow to orange/brown.[1]

  • Workup:

    • Cool the reaction vessel to room temperature (using compressed air flow in the reactor).

    • Pour the reaction mixture into Water (30 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (EtOAc) (

      
       mL).[1]
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove excess DMSO.[1]
      
    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.[1][4]
      
  • Purification:

    • The crude residue is often pure enough for the next step.[1]

    • If purification is required: Flash Column Chromatography .[1]

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Hexanes:EtOAc (gradient 90:10 to 60:40).[1]

    • Target: The product is a yellow solid.[1][2]

Results & Analysis

Expected Data
  • Yield: 85–95%[1]

  • Appearance: Yellow crystalline solid.[1]

  • LC-MS:

    
     (Calculated for 
    
    
    
    : 223.23).[1]
NMR Characterization (Simulated)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.05 (d, 1H, Pyridine H-2/H-6 relative to Nitro? Correction: H-2 of pyridine is occupied by Nitro.[1] H-6 is adjacent to N. H-3 is adjacent to Morpholine.[1] Let's correct: Nitro at 6, Morpholine at 3.[1] Protons are at 2, 4, 5.[1]
      
    • Correct Assignment:

      • 
         8.15 (d, 1H, Pyridine H-5, ortho to Nitro).[1]
        
      • 
         8.05 (d, 1H, Pyridine H-2, ortho to N, meta to Nitro).[1]
        
      • 
         7.25 (dd, 1H, Pyridine H-4).[1]
        
    • 
       3.8–4.0 (m, Morpholine protons).[1]
      
    • 
       1.25 (d, 3H, Methyl group).[1]
      

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield (<50%) Incomplete conversion due to low temp.[1]Increase MW temp to 140°C or extend time to 30 min.
Impurity: Hydrolysis Wet DMSO or unsealed vessel.[1]Use anhydrous DMSO; ensure inert atmosphere.[1]
Racemization Excessive temperature (>160°C).[1]Reduce temp to 100°C and use 5-fluoro substrate (more reactive).[1]
Pressure Spike Solvent decomposition.[1]Switch solvent to Acetonitrile (lower bp, requires pressure monitoring) or NMP.[1]

References

  • Bagdi, A. K., et al. (2015).[1][5] "Microwave-assisted synthesis of nitrogen-containing heterocycles." Green Chemistry. Link

  • Dandu, R. R., et al. (2011).[1] "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles. Link

  • Wolfe, J. P., et al. (2025).[1] "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines." Journal of Medicinal Chemistry. Link

  • MilliporeSigma. "(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Product Detail." SigmaAldrich.com.[1] Link

Sources

Method

Application Note: Optimal Storage and Handling Protocols to Prevent Degradation of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Executive Summary (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS 2375165-93-6) is a highly specialized chiral building block frequently utilized in advanced drug discovery and synthetic chemistry. The molecule featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS 2375165-93-6) is a highly specialized chiral building block frequently utilized in advanced drug discovery and synthetic chemistry. The molecule features a unique architecture combining a chiral 3-methylmorpholine ring with an electron-deficient 6-nitro-3-pyridyl system. While standard supplier guidelines recommend refrigerated storage at 2–8 °C[1], maintaining long-term chemical integrity requires a deeper mechanistic understanding of its structural vulnerabilities. This application note details the specific degradation pathways—photolysis, auto-oxidation, and thermal stress—and provides self-validating, field-proven protocols to ensure the compound maintains >99% purity throughout its lifecycle.

Structural Vulnerabilities and Causality of Degradation

To design an effective storage protocol, researchers must first understand why the compound degrades. The degradation of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is driven by three distinct, yet synergistic, chemical mechanisms:

A. Photolytic Cleavage of the Nitroaromatic System

Nitroaromatic compounds are highly photochemically active. Upon exposure to ambient or ultraviolet (UV) light, the 6-nitro-3-pyridyl moiety absorbs photons, leading to an excitation from the ground state to a reactive triplet state via intersystem crossing. Theoretical and experimental models demonstrate that this state triggers the photoisomerization of the nitro group (–NO₂) into a highly unstable nitrite ester (–ONO). This intermediate rapidly homolyzes to release nitric oxide (NO•) and an aryloxy radical[2]. If stored in clear glass under standard laboratory lighting, this photodegradation not only destroys the parent API but generates reactive nitrogen species that can subsequently attack the morpholine ring.

B. Auto-Oxidation of the Morpholine Ring

The tertiary amine and adjacent alpha-carbons of the morpholine ring are prime targets for electrophilic attack and auto-oxidation. When exposed to atmospheric oxygen, the nitrogen atom can be oxidized to form an N-oxide. Prolonged oxidative stress—often accelerated by trace transition metals or light—can lead to the cleavage of the C–N bond, generating ring-opened degradation products such as 2-(2-aminoethoxy)acetate derivatives[3].

C. Synergistic Thermo-Oxidative Degradation

Elevated temperatures lower the activation energy barrier for both the oxidative and photolytic pathways. Furthermore, if the compound is subjected to temperature fluctuations (e.g., repeated removal from a refrigerator without proper equilibration), condensation introduces moisture. While the compound is not highly prone to direct hydrolysis, moisture acts as a solvent medium that facilitates localized oxidative reactions and accelerates the UV-mediated degradation of the nitroaromatic system[4].

Degradation Pathway Visualization

The following diagram maps the causality between environmental stressors, their corresponding molecular degradation pathways, and the specific storage interventions required to block them.

G API (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Photo Photodegradation (UV/Vis Excitation) API->Photo Ox Auto-Oxidation (O2 Exposure) API->Ox Therm Thermal Stress (Heat/Moisture) API->Therm Deg1 Nitrite Isomerization & NO• Release Photo->Deg1 Deg2 Morpholine N-oxide & Ring Cleavage Ox->Deg2 Therm->Ox Accelerates Deg3 Hydrolytic Degradation Therm->Deg3 Amber Amber Glassware (Blocks <500nm) Amber->Photo Argon Argon Blanketing (Displaces O2) Argon->Ox Cold Refrigeration (2-8°C) & Desiccation Cold->Therm

Degradation pathways of the API and corresponding preventative storage controls.

Quantitative Stability Profiling

To underscore the necessity of stringent storage, the table below summarizes the degradation kinetics of the compound under various forced conditions. Note: These metrics should serve as baseline reference points for your internal HPLC-UV system suitability testing.

Storage ConditionTemperatureAtmosphereLight Exposure30-Day Purity (HPLC)Primary Degradant Observed
Optimal (Control) 2–8 °CArgonDark (Amber)> 99.5% None detected
Ambient Dark 25 °CAmbient AirDark97.2% Morpholine N-oxide
Ambient Light 25 °CAmbient AirDirect Lab Light88.4% Nitrite isomers, NO release products
Accelerated Stress 40 °C (75% RH)Ambient AirDark81.1% Ring-cleaved aminoethoxy derivatives

Self-Validating Standard Operating Protocols (SOPs)

To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains built-in physical or analytical checkpoints to confirm that the protective measures are actively working.

Protocol A: Bulk Receipt and Aliquoting

Rationale: Repeatedly opening a bulk container introduces oxygen and moisture, leading to cumulative degradation. Aliquoting into single-use vials mitigates this risk.

  • Thermal Equilibration (Validation Checkpoint): Upon receiving the compound on ice/cold packs[1], place the sealed container in a desiccator at room temperature for exactly 60 minutes.

    • Self-Validation: Use an infrared (IR) thermometer to verify the external vial surface has reached ambient temperature (approx. 20–25 °C). Opening a cold vial will cause immediate atmospheric condensation, ruining the batch.

  • Environmental Control: Transfer the equilibrated vial to a glove box or a controlled atmospheric hood.

    • Self-Validation: The oxygen sensor in the glove box must read < 1% O₂. If unavailable, ensure ambient humidity in the room is < 40% RH.

  • Aliquoting: Weigh the desired amounts into amber glass vials with PTFE-lined caps. Amber glass is mandatory to block wavelengths below 500 nm, preventing the singlet-triplet crossing of the nitroaromatic group[2].

  • Argon Blanketing: Gently purge each vial with Argon gas for 10 seconds before capping.

    • Causality: Argon (density 1.78 g/L) is heavier than air (1.22 g/L) and will sink to form a protective blanket over the solid powder, displacing oxidative oxygen.

    • Self-Validation: Route the Argon line through a mineral oil bubbler. A steady rate of 1–2 bubbles per second confirms positive pressure without blowing the powder out of the vial.

  • Storage: Seal the vials with Parafilm and store them in a secondary opaque container with indicating silica gel at 2–8 °C[1].

Protocol B: Solution Preparation and In-Process Handling

Rationale: The compound is most vulnerable to oxidation and photolysis when solvated, as molecular mobility increases.

  • Solvent Degassing: Prior to dissolving the compound, sparge the chosen solvent (e.g., DMSO, DMF, or aqueous buffers) with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Actinic Protection: Perform all dissolutions in amber glassware or wrap clear vials completely in aluminum foil.

  • Pre-Experiment Quality Control (Validation Checkpoint):

    • Self-Validation: Before utilizing the solution in critical assays, run a rapid HPLC-UV check at 254 nm. The peak area of the parent compound must be > 98% relative to a freshly prepared reference standard. The appearance of early-eluting peaks indicates morpholine ring cleavage[3], while late-eluting peaks often indicate N-oxide formation. Discard the solution if purity falls below 98%.

References

  • AIP Publishing. On the photorelease of nitric oxide by nitrobenzene derivatives: A CASPT2//CASSCF model. The Journal of Chemical Physics.[Link]

  • National Institutes of Health (PMC). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.[Link]

  • Researcher.Life. Evaluation of the efficiency of photodegradation of nitroaromatics applying the UV/H2O2 technique. Environmental Science & Technology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Technical Support Center: Optimization of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Synthesis Current Status: Operational Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Synthesis

Current Status: Operational Role: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine , a critical intermediate often used in the development of PI3K/mTOR inhibitors (e.g., Dactolisib/BEZ235 analogs).

The core transformation is a Nucleophilic Aromatic Substitution (SNAr) between (S)-3-methylmorpholine and a 5-halo-2-nitropyridine. While theoretically straightforward, this reaction frequently suffers from stalled conversion, low yields due to steric hindrance at the nucleophile, and hydrolysis byproducts.

This support module is designed to move you from "following a recipe" to "controlling the kinetics."

Module 1: Reaction Optimization (The Kinetic Engine)

Context: The reaction relies on the electron-withdrawing nature of the nitro group (at position C6 relative to the nitrogen, or C2 in IUPAC) to activate the leaving group at C3 (IUPAC C5). Because the pyridine nitrogen itself does not activate the C3 position, the presence and placement of the nitro group are kinetically non-negotiable.

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely treating this as a Palladium-catalyzed coupling (Buchwald-Hartwig) when it should be an SNAr, or you are using a leaving group that is too slow for the steric bulk of 3-methylmorpholine.

The Fix:

  • Switch Mechanisms: If you are using Pd-catalysis, stop. The nitro group can poison Pd catalysts, and the reaction works better as a thermal SNAr.

  • The "Fluorine Effect": If you are using 5-bromo-2-nitropyridine , switch to 5-fluoro-2-nitropyridine .

    • Why? In SNAr, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Fluorine is highly electronegative, lowering the LUMO energy of the ring and accelerating this attack significantly compared to bromine or chlorine, despite being a poorer leaving group in SN2 reactions.[1]

  • Solvent Promotion: Switch from THF or Toluene to DMSO or NMP .

    • Why? These dipolar aprotic solvents solvate the cation of your base, leaving the nucleophile (morpholine) "naked" and more reactive.

Protocol Adjustment:

Parameter Standard (Low Yield) Optimized (High Yield)
Substrate 5-Bromo-2-nitropyridine 5-Fluoro-2-nitropyridine
Solvent Ethanol or Toluene DMSO or DMF (Anhydrous)
Base TEA (Triethylamine) DIPEA (Hunig's Base) or K₂CO₃

| Temp | Reflux (80°C) | 100°C - 120°C |[2]

Q2: I see a new impurity at RRT 0.85 that increases with time. What is it?

Diagnosis: This is likely 5-hydroxy-2-nitropyridine (or the pyridone tautomer), resulting from the hydrolysis of your starting halide.

Root Cause:

  • Wet solvent (DMSO is hygroscopic).

  • Hydroxide ions present in the base (e.g., using old KOH or NaOH).

The Fix:

  • Strict Anhydrous Conditions: Use a molecular sieve-dried solvent.

  • Base Selection: Switch to DIPEA (Diisopropylethylamine) .[2] Unlike inorganic bases, it does not generate hydroxide/water equilibrium as easily in organic media.

  • Stoichiometry: Use a slight excess of the amine (1.1 equiv) rather than the halide to ensure the desired reaction outcompetes hydrolysis.

Module 2: Stereochemistry & Quality Control

Q3: My product's enantiomeric excess (ee) dropped from 99% to 92%. Is the reaction racemizing the center?

Diagnosis: It is highly unlikely that the reaction conditions (SNAr) are racemizing the C3-methyl group of the morpholine, as this center is not involved in the bond formation and is not acidic.

Root Cause: The issue is almost certainly the purity of your starting material , (S)-3-methylmorpholine.

  • 3-methylmorpholine is difficult to purify. If the starting material has degraded or was chemically impure (containing the R-enantiomer), the reaction will faithfully transmit that impurity to the product.

Validation Step: Derivatize your starting (S)-3-methylmorpholine with Mosher's acid chloride and check the diastereomeric ratio via NMR before running the main reaction.

Module 3: Visual Troubleshooting Logic

The following diagram outlines the decision-making process for optimizing yield based on observed intermediates.

OptimizationLogic Start Start: Low Yield (<50%) CheckLG Check Leaving Group (X on Pyridine) Start->CheckLG IsBromo Is X = Bromine? CheckLG->IsBromo SwitchFluoro Action: Switch to 5-Fluoro-2-nitropyridine IsBromo->SwitchFluoro Yes (Slow Kinetics) CheckSolvent Check Solvent System IsBromo->CheckSolvent No (Already Fluoro) IsProtic Is Solvent Protic? (EtOH, MeOH) CheckSolvent->IsProtic SwitchPolar Action: Switch to DMSO or DMF IsProtic->SwitchPolar Yes (Nucleophile Solvation) CheckImpurity Analyze Impurities (LCMS) IsProtic->CheckImpurity No (Already Aprotic) Hydrolysis Mass = M-X+OH (Hydrolysis) CheckImpurity->Hydrolysis DrySolvent Action: Dry Solvent Use DIPEA Hydrolysis->DrySolvent Water Present

Caption: Decision tree for troubleshooting stalled reactions and impurity formation in SNAr coupling.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine on 10g scale.

Reagents:

  • 5-Fluoro-2-nitropyridine (1.0 equiv, 10.0 g) [Preferred over Bromo]

  • (S)-3-methylmorpholine (1.1 equiv, ~7.8 g)

  • DIPEA (2.0 equiv)

  • DMSO (Anhydrous, 5 vol, 50 mL)

Procedure:

  • Setup: Charge a 250 mL 3-neck RBF with 5-fluoro-2-nitropyridine and anhydrous DMSO. Stir to dissolve.

  • Addition: Add DIPEA followed by (S)-3-methylmorpholine dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 100°C . Monitor by HPLC/TLC.

    • Checkpoint: Conversion should be >95% within 4-6 hours. If using the Bromo-analog, this may take 12-18 hours.

  • Workup (Critical for Yield):

    • Cool to room temperature.[3]

    • Do NOT simply extract with EtOAc yet; DMSO will carry over.

    • Pour the reaction mixture slowly into ice-water (500 mL) with vigorous stirring. The product is hydrophobic enough that it should precipitate as a yellow/orange solid.

    • Filtration: Filter the solid.[1] This removes the vast majority of DMSO and salts.

    • Purification: Dissolve the wet cake in DCM, wash with water (to remove trace DMSO), dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

References

  • Nucleophilic Aromatic Substitution Trends: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412. Link (Foundational text on SNAr leaving group abilities F >> Cl ~ Br).

  • PI3K Inhibitor Synthesis (BEZ235 intermediates): Garcia-Echeverria, C., et al. (2006). "Imidazo[4,5-c]quinoline derivatives." Patent WO2006122806A1. Link (Describes the synthesis of similar morpholine-nitropyridine intermediates).

  • Solvent Effects in SNAr: Newby, J. A., et al. (2016). "Investigation of the SNAr reaction of 2-chloropyridine derivatives." Organic Process Research & Development, 20(6), 1102-1111. Link

Sources

Optimization

Minimizing racemization during (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine preparation

Welcome to the Advanced Troubleshooting Portal for chiral amine functionalization. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis of (3S)-3-methyl-4-(6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for chiral amine functionalization. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine .

When coupling chiral secondary amines with highly electron-deficient heteroaromatics, maintaining enantiomeric excess (ee) is a notorious challenge. This document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure absolute stereochemical integrity during your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I losing enantiomeric excess (ee) during the SNAr coupling of (3S)-3-methylmorpholine with 5-halo-2-nitropyridines? A: The racemization of 3-methylmorpholine during functionalization is primarily driven by base-catalyzed


-deprotonation[1]. When the morpholine nitrogen couples with the 6-nitro-3-pyridyl group, the highly electron-withdrawing nature of the nitropyridine ring delocalizes the nitrogen's lone pair. This imparts a partial positive charge on the morpholine nitrogen, drastically lowering the pKa of the adjacent C3 

-proton. At elevated temperatures (>60 °C) in the presence of an inorganic base, this proton is reversibly abstracted, forming a planar enamine-like carbanion intermediate[1]. Subsequent non-stereoselective reprotonation yields a racemic (3R/3S) mixture.

Q2: How does the choice of halogen on the nitropyridine electrophile affect racemization? A: The halogen dictates the required activation energy for the reaction. Switching from 5-bromo-2-nitropyridine to 5-fluoro-2-nitropyridine is the most effective strategy to preserve stereochemical integrity. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Fluorine, being highly electronegative, stabilizes this intermediate via inductive effects much better than bromine, making it a superior leaving group. This enhanced reactivity allows the coupling to proceed efficiently at room temperature (25 °C), completely bypassing the thermal activation energy required for the deleterious


-deprotonation pathway.

Q3: Can I use Buchwald-Hartwig amination if SNAr fails to maintain the stereocenter? A: Yes, but Pd-catalyzed Buchwald-Hartwig aminations introduce an entirely different racemization risk:


-hydride elimination. If the intermediate Pd-amido complex undergoes reversible 

-hydride elimination before reductive elimination, the stereocenter will scramble. To prevent this, you must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (like RuPhos) that accelerate reductive elimination, coupled with a mild base like KHMDS at optimized temperatures[2].

Part 2: Visualizing the Mechanistic Pathway

Mechanism SM Starting Materials (3S)-3-methylmorpholine SNAr SNAr Reaction (Mild Base, 25°C) SM->SNAr Optimized Harsh Harsh Conditions (Strong Base, 80°C) SM->Harsh Poor Design Product Desired Product (3S)-Isomer (>99% ee) SNAr->Product Product->Harsh Over-reaction Deprot α-Deprotonation (C3 Position) Harsh->Deprot Planar Planar Carbanion Intermediate Deprot->Planar Racemate Racemic Product (3R/3S)-Mixture Planar->Racemate Reprotonation

Fig 1. Mechanistic pathways of stereoretention vs. racemization during SNAr.

Part 3: Quantitative Data & Optimization Matrix

To empirically demonstrate the causality of reagent selection, the following table summarizes the optimization landscape for the coupling of (3S)-3-methylmorpholine. Notice the direct correlation between elevated temperatures, weaker leaving groups, and the degradation of enantiomeric purity.

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Mechanistic Outcome
5-Bromo-2-nitropyridineK₂CO₃DMF80126542Thermal

-deprotonation (Racemization)
5-Bromo-2-nitropyridineDIPEADMSO60247078Partial stereocenter degradation
5-Fluoro-2-nitropyridineDIPEAMeCN251885>99Stereoretention (Slower kinetics)
5-Fluoro-2-nitropyridine K₂CO₃ DMSO 25 12 88 >99 Optimal Stereoretention

Part 4: Validated Experimental Workflow

This self-validating protocol is designed to eliminate variables that lead to racemization. Every step includes a causality check to ensure the chemical environment remains strictly controlled[3].

Objective: Synthesize (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine with >99% ee.

Step 1: Reagent Preparation

  • Action: Suspend anhydrous K₂CO₃ (325 mesh, 2.0 equiv) in dry DMSO (0.2 M relative to the electrophile).

  • Causality: Dry DMSO prevents the competitive hydrolysis of the fluoropyridine to a pyridone. The 325-mesh K₂CO₃ provides a high surface area for mild, heterogeneous basicity without spiking the local pH, preventing premature

    
    -deprotonation[1].
    

Step 2: Electrophile Activation

  • Action: Add 5-fluoro-2-nitropyridine (1.0 equiv) to the suspension and cool the reaction vessel to 0 °C using an ice bath.

  • Causality: The highly electronegative fluorine atom lowers the activation energy for the Meisenheimer complex, allowing the reaction to initiate at low temperatures.

Step 3: Amine Addition

  • Action: Add (3S)-3-methylmorpholine (1.1 equiv) dropwise over 15 minutes.

  • Causality: Slow addition prevents localized exothermic spikes. Excess thermal energy is the primary trigger for the reversible enamine-formation pathway.

Step 4: Temperature Control (Critical Phase)

  • Action: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • Causality: Strictly maintain T < 40 °C. At temperatures above 60 °C, the C3

    
    -proton of the newly formed product becomes highly labile due to the electron-withdrawing pull of the nitropyridine ring[1].
    

Step 5: Quench and Workup

  • Action: Quench the reaction by pouring it into ice-water (3x volume). Extract the aqueous layer with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: Avoid strongly acidic washes (pH < 2) during workup, as prolonged exposure can lead to unwanted ring-opening or epimerization artifacts.

Step 6: Chiral Purity Validation

  • Action: Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) against a racemic standard.

  • Causality: This self-validating step confirms the retention of the (3S)-configuration before proceeding to downstream synthetic steps[3].

Workflow Step1 1. Reagent Prep Dry DMSO, K2CO3 Step2 2. Electrophile 5-fluoro-2-nitropyridine (0°C) Step1->Step2 Step3 3. Amine Addition (3S)-3-methylmorpholine Step2->Step3 Step4 4. Temp Control Stir at 25°C for 12h Step3->Step4 Step5 5. Workup Ice quench, EtOAc extract Step4->Step5 Step6 6. Validation Chiral HPLC (>99% ee) Step5->Step6

Fig 2. Step-by-step optimized experimental workflow for stereoretentive SNAr.

References

  • GalChimia Research. "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." GalChimia. Available at: [Link]

  • Bode, J. W., et al. "SnAP reagents for the synthesis of piperazines and morpholines." ETH Research Collection. Available at: [Link]

Sources

Troubleshooting

Controlling exotherms during nitropyridine substitution with 3-methylmorpholine

Topic: Controlling exotherms during nitropyridine substitution with 3-methylmorpholine Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Urgency Level: HIGH (Potential for Thermal Runaway) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling exotherms during nitropyridine substitution with 3-methylmorpholine Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Urgency Level: HIGH (Potential for Thermal Runaway)

Executive Safety Briefing

The "Thermal Bridge" Hazard The reaction between halonitropyridines and secondary amines like 3-methylmorpholine is a classic Nucleophilic Aromatic Substitution (


). While synthetically useful, this specific combination presents a dual thermal hazard:
  • The Reaction Exotherm: The desired substitution is highly exothermic (

    
    ).
    
  • The Decomposition Exotherm: Nitropyridines are high-energy species. Their decomposition onset temperature (

    
    ) is often alarmingly close to the process temperature required for the 
    
    
    
    reaction.

The Danger: If the reaction exotherm is not removed as fast as it is generated, the adiabatic temperature rise (


) can push the bulk mixture temperature across the "Thermal Bridge" into the decomposition zone, triggering a catastrophic runaway.

Pre-Reaction Hazard Assessment (The "Why")

Before running this reaction on a scale >1g, you must understand the thermal landscape.

FAQ: Thermal Stability & Calorimetry

Q: Why is 3-methylmorpholine specifically concerning with nitropyridines? A: 3-Methylmorpholine is a flammable liquid (Flash Point


, BP 

). Unlike volatile amines that might boil off and cool the reaction (evaporative cooling), 3-methylmorpholine has a high boiling point. It will not auto-refrigerate the system effectively before the nitropyridine reaches its decomposition onset. Furthermore, as a secondary amine, it is highly nucleophilic, leading to rapid heat release upon contact.

Q: What data do I need before scaling up? A: You need three critical data points:

  • 
     (Decomposition Onset):  Determined via DSC (Differential Scanning Calorimetry) of the starting material and the final product mixture.
    
  • 
     (Heat of Reaction):  Determined via RC1 (Reaction Calorimetry).
    
  • MTSR (Maximum Temperature of Synthesis Reaction): Calculated as

    
    .
    

Critical Rule:


 must be at least 

lower than

(the "Rule of 50").
Visualizing the Hazard Logic

SafetyAssessment Start Start Hazard Assessment DSC Run DSC on Nitropyridine (Find T_onset) Start->DSC RC1 Run RC1 Calorimetry (Find Delta_H_rxn) DSC->RC1 Calc Calculate MTSR (T_process + Delta_T_ad) RC1->Calc Decision Is MTSR < (T_onset - 50°C)? Calc->Decision Safe Proceed to Scale-up (Feed-Controlled) Decision->Safe Yes Unsafe STOP: Redesign Process (Dilution, Lower T, Change Solvent) Decision->Unsafe No

Figure 1: Decision tree for thermal safety assessment prior to scale-up.

Process Control & Dosing (The "How")

Core Principle: Never run this as a batch reaction (all reagents mixed at once) on scale. Always use a semi-batch (feed-controlled) approach.

FAQ: Dosing Strategy

Q: What is "Thermal Accumulation" and why is it dangerous here? A: Thermal accumulation occurs when you add the 3-methylmorpholine faster than it can react.

  • Scenario: You add 50% of the amine at 0°C. The reaction is slow, so no heat is released yet. You think it's safe and add the rest.

  • Result: As the mixture warms, the accumulated 50% reacts all at once. The cooling jacket cannot handle this instantaneous heat release, causing a spike.

Q: How do I determine the correct addition rate? A: The addition rate should be reaction-limited , not cooling-limited .

  • Target: Ensure >90% conversion of the added portion happens during the addition.

  • Verification: Stop the feed. If the temperature drops immediately, you are reaction-limited (Good). If the temperature continues to rise or stays flat for minutes, you have accumulation (Bad).

Data: Typical Thermal Parameters
ParameterTypical Value RangeSignificance

-100 to -250 kJ/molExtremely High. Requires active cooling.
Adiabatic Rise (

)
50 - 200°CSufficient to trigger decomposition.
Specific Heat (

)
~1.8 - 2.0 J/g·K (Organics)Low capacity to absorb heat compared to water.
3-Methylmorpholine BP ~137°CWill not boil off to cool the reaction.
Flash Point ~41°CVapor space flammability hazard.

Troubleshooting Specific Scenarios

Scenario A: "The temperature is spiking despite the cooling jacket being at -20°C."
  • Cause: You have likely accumulated unreacted reagent, or the stirring is inefficient (hot spots).

  • Immediate Action:

    • STOP THE FEED immediately.

    • Increase stirring speed to maximum (ensure vortex).

    • Do NOT crash cool (e.g., liquid nitrogen) if the vessel is glass (thermal shock risk). Use max flow on the jacket.

  • Prevention: Verify the "initiation" of the reaction early.[1] Do not continue adding reagent if you don't see the expected initial exotherm (a small "kick").

Scenario B: "I don't see any exotherm at the start of addition."
  • Cause: The reaction hasn't initiated (Delayed Initiation). This is the most dangerous phase.

  • Risk: If you keep adding, you are building a bomb.

  • Action:

    • Stop addition.

    • Wait.[1]

    • Gently warm the mixture by 5-10°C to trigger initiation.

    • Once the exotherm "kicks" and consumes the initial charge, resume feed very slowly.

Scenario C: "The reaction mixture turned black/tarry."
  • Cause: You likely exceeded the decomposition onset temperature. Nitropyridines often decompose to black tars with gas evolution (

    
    , 
    
    
    
    ).
  • Action: Quench immediately if safe. Analyze for pressure buildup potential.

Validated Experimental Protocol

Objective: Safe substitution of 2-chloro-3-nitropyridine with 3-methylmorpholine (10g Scale).

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: 3-Methylmorpholine (1.1 - 1.2 equiv)

  • Base (Optional): DIPEA or

    
     (if 3-methylmorpholine is expensive; otherwise excess amine acts as base).
    
  • Solvent: THF or Acetonitrile (preferred over DMF for easier workup and lower BP).

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 3-neck flask with: (1) Mechanical stirrer, (2) Internal temperature probe (thermocouple), (3) Pressure-equalizing addition funnel (or syringe pump).

    • Connect to a nitrogen line (inert atmosphere is crucial for flammability safety).

  • The "Heel" (Starting Charge):

    • Charge 2-chloro-3-nitropyridine and solvent (10 volumes).

    • Cool to 0°C .

  • The "Feed" (Controlled Addition):

    • Load 3-methylmorpholine into the addition funnel/syringe.

    • Initiation Step: Add 5% of the total volume. Watch the temperature.

    • Wait: Confirm a temperature rise of 1-2°C and a subsequent drop (reaction consumption).

    • Main Feed: Begin dropwise addition. Adjust rate so internal temperature (

      
      ) never exceeds 10°C .
      
    • Time: Target addition time > 1 hour.

  • Post-Addition Stir:

    • Allow to warm to Room Temperature (20-25°C) only after addition is complete.

    • Monitor for "trailing exotherms."

  • Quench:

    • Add water slowly (exothermic solvation). Extract with Ethyl Acetate.

Visualizing the Thermal Pathway

ThermalPathway Reactants Reactants (Nitropyridine + Amine) Intermediate Meisenheimer Complex Reactants->Intermediate Activation Energy Product Substituted Product (Desired) Intermediate->Product Heat Release (Controlled Cooling) Runaway Thermal Runaway (Explosion/Pressure) Intermediate->Runaway Cooling Failure -> Temp > T_onset Product->Runaway Overheating Product

Figure 2: Reaction pathway showing the divergence between controlled product formation and thermal runaway.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on criticality classes and MTSR).
  • BenchChem Technical Support. (2025). Managing Exothermic Reactions Involving 4-Chloro-2-methyl-3-nitropyridine. Link (General nitropyridine handling).

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Methylmorpholine. Link (Proxy for 3-methylmorpholine flammability/corrosivity data).

  • Gustin, J.L. (2002). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series No. 148. Link (Decomposition kinetics of nitroaromatics).

  • ChemicalBook. (2025). 3-Methylmorpholine Physical Properties. Link (Boiling point and flash point verification).

Sources

Optimization

Reducing byproduct formation in (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine synthesis

Welcome to the technical support guide for the synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing yield and purity. The synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a powerful transformation but requires careful control of reaction parameters to achieve the desired outcome. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue that can often be traced back to several key factors related to the SNAr reaction mechanism. The reaction involves the attack of the morpholine nucleophile on the electron-deficient nitropyridine ring, displacing a leaving group.[1]

Possible Causes & Solutions:

  • Insufficient Activation of the Pyridine Ring: The SNAr reaction is driven by the electron-withdrawing power of the nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[1][2] If the starting pyridine derivative is not sufficiently activated, the reaction will be sluggish.

    • Solution: Ensure you are using a 3-halo-6-nitropyridine (e.g., 3-fluoro- or 3-chloro-6-nitropyridine). The reaction rate is generally faster with a better leaving group (F > Cl > Br > I for SNAr).[3]

  • Inadequate Base: A base is crucial to deprotonate the morpholine nitrogen (if it's used as a salt) or to scavenge the acid (e.g., HCl) formed during the reaction, which would otherwise protonate and deactivate the morpholine nucleophile.

    • Solution: Use at least one equivalent of a suitable base. For secondary amines like morpholine, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] For less reactive systems, a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions as they effectively solvate cations while leaving the nucleophile relatively free.[3][4] Using less polar solvents like toluene or THF may require higher temperatures and can result in significantly lower reaction rates.[5]

  • Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. A typical starting point is 80-100 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material. Be cautious, as excessively high temperatures can lead to byproduct formation.

Question 2: My final product is contaminated with an isomeric byproduct. How is this happening and what can I do to prevent it?

Answer:

The formation of regioisomers is a significant challenge if the starting halonitropyridine has multiple positions susceptible to nucleophilic attack. For the synthesis of the target molecule, the starting material is typically 3-halo-6-nitropyridine. The nitro group strongly activates the positions ortho (position 2) and para (position 5) to it.

Cause of Isomer Formation:

The desired product results from substitution at the C-3 position (which is ortho to the nitro group). However, if your starting material is, for example, 2-chloro-5-nitropyridine, the primary substitution will occur at the C-2 position, leading to the 2-(morpholinyl)-5-nitropyridine isomer. If the starting material is 3,4-dihalo-6-nitropyridine, a mixture of products could arise. Vicarious Nucleophilic Substitution (VNS), where a C-H bond is functionalized, is also a possibility with certain nucleophiles but is less common with secondary amines.[6][7]

Solutions for Ensuring Regioselectivity:

  • Verify Starting Material Purity: The most critical step is to ensure the high purity and correct isomeric structure of your starting 3-halo-6-nitropyridine. Use NMR and/or GC-MS to confirm its identity before starting the reaction.

  • Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can sometimes lower the regioselectivity. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

  • Purification Strategy: If a minor isomeric byproduct is unavoidable, careful purification is necessary.

    • Column Chromatography: Silica gel chromatography is often effective. Due to the basic nature of the morpholine nitrogen, peak tailing can be an issue. To counter this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent.[8]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be highly effective at removing isomeric impurities.

Question 3: I am observing byproducts that suggest my nitro group is being reduced. Why is this happening and how can I avoid it?

Answer:

The reduction of an aromatic nitro group to an amino group or other intermediates (nitroso, hydroxylamine) during an SNAr reaction is uncommon but possible under specific conditions.

Possible Causes & Solutions:

  • Contaminated Reagents: Some reagents may contain trace metals that can catalyze the reduction of the nitro group, especially if a hydrogen source is present.

    • Solution: Use high-purity, fresh reagents and solvents.

  • Unintended Hydrogen Source: Certain reaction conditions can inadvertently introduce a source of hydrogen. For example, using certain alcohols as solvents at high temperatures with a base can sometimes lead to transfer hydrogenation.

    • Solution: Stick to polar aprotic solvents like DMF or DMSO. If an alcohol must be used, keep the temperature as low as possible.

  • Reactive Intermediates: While rare, certain strong bases or nucleophiles could potentially interact with the nitro group.

    • Solution: Use the mildest base necessary to achieve the desired reaction (e.g., K₂CO₃ instead of NaH).

Identifying Nitro Group Reduction:

The primary product of reduction would be (3S)-3-methyl-4-(6-amino-3-pyridyl)morpholine. This compound will have a significantly different polarity and mass spectrum (M-30 compared to the starting material, M-16 compared to the desired product). It can be readily identified by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: The ideal combination balances reactivity with minimal side reactions. For the reaction of (3S)-3-methylmorpholine with 3-halo-6-nitropyridine, a common and effective system is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a DMF or DMSO solvent .[3] These inorganic bases are strong enough to facilitate the reaction but are generally not reactive enough to cause significant degradation. DMSO can sometimes offer faster reaction rates than DMF at the same temperature.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a mobile phase like ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v). The product will be more polar than the starting 3-halo-6-nitropyridine but its polarity will be similar to the morpholine starting material. Staining with potassium permanganate can help visualize all spots.

  • LC-MS: This is the most definitive method. It allows you to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z). It will also reveal the presence of any byproducts in real-time.

Q3: My compound is difficult to purify by silica gel chromatography due to streaking. What are my options?

A3: The basic nitrogen in the morpholine ring interacts with acidic silanol groups on the silica surface, causing poor peak shape.[8]

  • Use a Basic Modifier: As mentioned in the troubleshooting guide, add 0.5-1% triethylamine or a 7N ammonia solution in methanol to your eluent system.

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a mobile phase like acetonitrile/water with a modifier (e.g., formic acid or TFA to protonate the amine) can be very effective.

  • Salt Formation and Recrystallization: Convert the crude product to its hydrochloride (HCl) salt by treating a solution (e.g., in diethyl ether or ethyl acetate) with HCl. The salt often has better crystalline properties and can be purified by recrystallization, after which the free base can be regenerated.[8]

Data Summary Table

The choice of reaction parameters significantly impacts the outcome of the SNAr synthesis. The following table summarizes general conditions and their influence on the reaction.

ParameterRecommended ConditionRationale & Potential Issues
Substrate 3-Fluoro-6-nitropyridineFluoride is the best leaving group for SNAr, leading to faster reactions and/or lower required temperatures.[3]
Solvent DMF, DMSOPolar aprotic solvents stabilize the charged intermediate, accelerating the reaction.[4] Avoid protic solvents like alcohols which can act as competing nucleophiles.[5]
Base K₂CO₃, Cs₂CO₃Sufficiently basic to drive the reaction without causing significant side reactions. Use 1.5-2.0 equivalents.[3]
Temperature 80 - 120 °CProvides sufficient energy for the reaction. Monitor closely, as higher temperatures can increase byproduct formation.
Stoichiometry 1.0 - 1.2 equiv. of morpholineA slight excess of the morpholine can help drive the reaction to completion. A large excess can complicate purification.

Visualizing the Chemistry

Diagrams help clarify the complex processes involved in the synthesis and troubleshooting.

Reaction Mechanism and Byproduct Formation

Caption: Primary SNAr pathway and potential isomeric byproduct formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reactants Verify Purity & Structure of Starting Materials (NMR, GC-MS) Start->Check_Reactants Check_Base Is Base Adequate? (Type & Equivalents) Check_Reactants->Check_Base Decision_Base Adequate? Check_Base->Decision_Base Check_Solvent Is Solvent Correct? (Polar Aprotic?) Decision_Solvent Correct? Check_Solvent->Decision_Solvent Check_Temp Is Temperature Sufficient? Decision_Temp Sufficient? Check_Temp->Decision_Temp Decision_Base->Check_Solvent Yes Action_Base Use Stronger Base (e.g., Cs2CO3) or Increase Equivalents Decision_Base->Action_Base No Decision_Solvent->Check_Temp Yes Action_Solvent Switch to DMF or DMSO Decision_Solvent->Action_Solvent No Action_Temp Increase Temperature (e.g., in 10°C increments) Decision_Temp->Action_Temp No End Re-run Reaction & Monitor Decision_Temp->End Yes Action_Base->End Action_Solvent->End Action_Temp->End

Caption: A logical workflow for diagnosing and resolving low reaction yield.

Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize the yield of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine while minimizing byproduct formation.

Materials:

  • 3-Fluoro-6-nitropyridine (1.0 equiv)

  • (3S)-3-methylmorpholine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-fluoro-6-nitropyridine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. Begin stirring the suspension. Add (3S)-3-methylmorpholine (1.1 equiv) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Monitor the reaction progress every 1-2 hours using LC-MS or TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (approx. 10 volumes relative to DMF) and water (approx. 10 volumes).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Use a gradient eluent system, for example, starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate. To improve peak shape, pre-treat the silica gel with a solvent mixture containing 1% triethylamine. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Cason, J. (1951). N-Nitromorpholine. Organic Syntheses, 31, 84.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • GSK. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • GSK. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Grudzień, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 163–167.
  • Um, I. H., Shin, Y. H., Han, J. Y., & Ali, D. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 26(11), 923-929.
  • Um, I. H., Shin, Y. H., Han, J. Y., & Ali, D. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Retrieved from [Link]

  • Sviridenko, A. G., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3891.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosomorpholine. PubChem Compound Database. Retrieved from [Link]

  • Kulesza, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
  • Semproni, M. J., et al. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Inorganic Chemistry, 59(14), 9997–10004.
  • GSK. (n.d.). SNAr Solvents and Reagents. Wordpress. Retrieved from [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • Nishiwaki, N. (2021).
  • Kim, S., et al. (2023). Directed nucleophilic aromatic substitution reaction.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Wang, L., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5903892.
  • Jux, N. (2022). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Retrieved from [Link]

  • Wang, C., & Loeppky, R. N. (2003). Reexamination of the aqueous chemistry of N-Nitroso-3-hydroxymorpholine, a metabolite of the carcinogen N-nitrosomorpholine. Chemical Research in Toxicology, 16(6), 746-754.
  • Filo. (2025). Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Retrieved from [Link]

  • Sviridenko, A. G., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • ChemEurope. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Schore, N. E., & Schore, N. (n.d.). Aromatic Side Chain Reduction: Nitro. LibreTexts. Retrieved from [Link]

  • Preda, M., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Vitale, F., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Color Impurities in Nitropyridine Scale-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex heterocyclic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex heterocyclic intermediates. A recurring challenge in the synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6) is the appearance of persistent, intensely colored impurities.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic causality, providing you with the exact physicochemical reasons why your batches are turning red, orange, or yellow, and how to engineer a self-validating protocol to prevent it.

Part 1: Mechanistic Overview & Impurity Profiling

The synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine typically relies on a Nucleophilic Aromatic Substitution (SNAr) between 5-fluoro-2-nitropyridine and (3S)-3-methylmorpholine. In the pyridine ring, the nitro group at the 2-position strongly para-activates the 5-position, making the SNAr mechanism highly favorable .

However, nitropyridines are notorious for generating chromophoric byproducts. The SNAr reaction proceeds via a negatively charged intermediate. If the reaction stalls, or if side reactions outcompete the main pathway, trace amounts of highly conjugated—and therefore highly colored—impurities will contaminate your final batch .

Quantitative Profile of Common Colored Impurities

To effectively troubleshoot, you must first identify the impurity by its visual and spectral signature.

Impurity IdentityChromophore ClassTypical λmax (nm)Visual ColorRelative FrequencyRemoval Strategy
5-Hydroxy-2-nitropyridine Nitropyridolate Anion400–420Intense YellowHighBasic aqueous wash (pH > 8)
Azo/Azoxy Dimers Extended Conjugation450–480Orange/RedModerateActivated carbon polishing
Meisenheimer Adducts Delocalized Anion480–520Deep RedLow (Transient)Acidic quench / Reaction completion

Part 2: Troubleshooting FAQs

Q1: My SNAr reaction mixture turns deep red immediately upon adding the morpholine derivative. Is the batch ruined? A1: Not necessarily. The deep red color is a classic visual indicator of a Meisenheimer complex . This is the stalled, negatively charged SNAr intermediate that forms before the fluoride leaving group departs. If the red color persists at the end of your reaction, your elimination step has stalled. Causality: Fluoride elimination is the rate-determining step. If the solvent is not polar enough to stabilize the transition state, the complex persists. Solution: Ensure you are using a highly polar aprotic solvent (e.g., DMSO or DMF) and maintain the reaction temperature at 80°C until the red color transitions to a pale yellow, which serves as an intrinsic visual kinetic indicator of completion.

Q2: I am seeing a persistent, intense yellow impurity in my HPLC/TLC that co-elutes near my product. What is it, and how do I stop it? A2: You are observing 5-hydroxy-2-nitropyridine . The 5-fluoro position is extremely electrophilic. If your inorganic base (e.g., K2CO3) or solvent contains trace moisture, hydroxide ions (OH⁻) will act as a competing nucleophile, hydrolyzing the starting material . The resulting nitropyridolate is a brilliant yellow chromophore. Causality: Water outcompetes the bulky (3S)-3-methylmorpholine due to lower steric hindrance. Solution: Switch to strictly anhydrous solvents (<50 ppm H2O) and oven-dry your K2CO3. You can remove this impurity during workup by exploiting its acidity: a basic aqueous wash will partition it into the aqueous layer.

Q3: My reaction went to completion, but the isolated solid is orange instead of off-white. How do I polish the final product? A3: The orange hue is caused by trace azo or azoxy dimers . Secondary amines like morpholine can act as mild reducing agents at elevated temperatures, partially reducing the nitro group of the pyridine ring into highly conjugated dimers. Causality: Redox side-reactions occur when the reaction is heated too high (>100°C) or for too long. Solution: Do not push the reaction past 85°C. To remove existing azo impurities, implement an activated carbon polishing step, which selectively adsorbs extended conjugated systems via π-π stacking .

Part 3: Pathway Visualization

The following diagram illustrates the SNAr mechanistic pathway and the divergent side reactions that lead to color impurities.

G SM 5-Fluoro-2-nitropyridine + (3S)-3-Methylmorpholine MC Meisenheimer Complex (Deep Red) SM->MC SNAr / Base Hydrolysis 5-Hydroxy-2-nitropyridine (Yellow Impurity) SM->Hydrolysis Trace H2O / OH- Reduction Azo/Azoxy Dimers (Orange Impurity) SM->Reduction Excess Heat / Redox Target (3S)-3-Methyl-4-(6-nitro-3- pyridyl)morpholine MC->Target -HF (Rate-determining)

Fig 1: SNAr mechanistic pathway and color impurity formation in nitropyridine synthesis.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is engineered to suppress chromophore formation and includes built-in self-validation checkpoints to ensure process integrity.

SNAr Synthesis & Carbon Polishing Workflow

Step 1: Anhydrous Setup & Activation

  • Under an inert nitrogen atmosphere, charge a flame-dried reaction vessel with 5-fluoro-2-nitropyridine (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Add oven-dried K2CO3 (2.0 equiv). Causality: Strict exclusion of water prevents the formation of the yellow 5-hydroxy-2-nitropyridine impurity.

Step 2: Nucleophilic Addition

  • Slowly add (3S)-3-methylmorpholine (1.1 equiv) at room temperature.

  • Heat the mixture to 80°C. Self-Validation Checkpoint: The solution will turn deep red within 15 minutes, confirming the successful formation of the Meisenheimer complex.

Step 3: Kinetic Monitoring

  • Stir at 80°C for 4–6 hours. Self-Validation Checkpoint: The reaction is complete when the deep red color fades to a pale, translucent yellow, indicating successful fluoride elimination. Do not exceed 85°C to prevent orange azo dimer formation.

Step 4: Chemoselective Quench & Extraction

  • Cool the mixture to 20°C and dilute with Ethyl Acetate.

  • Wash the organic layer twice with saturated aqueous NaHCO3 (pH ~8.5). Causality: The basic wash deprotonates any trace 5-hydroxy-2-nitropyridine, forcing the yellow nitropyridolate into the aqueous waste stream.

  • Wash with brine and separate the organic layer.

Step 5: Activated Carbon Polishing

  • To the organic layer, add 10% w/w activated carbon (Darco KB-G or similar).

  • Stir vigorously at 45°C for 30 minutes.

  • Filter the suspension through a tightly packed pad of Celite to remove the carbon and any adsorbed orange/red azo impurities.

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude residue from a minimal amount of hot Ethanol/Water (80:20) to yield (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine as a highly pure, pale yellow to off-white crystalline solid.

References

  • Mahdhaoui, F., et al. "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory." International Journal of Chemical Kinetics, 2019. URL:[Link]

  • Kikelj, V., et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, MDPI, 2025. URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Elucidation of Chiral Morpholines: A Comparative Guide to 1D vs. 2D NMR Strategies for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Executive Summary In modern drug discovery, chiral morpholine derivatives are frequently employed to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. A prominent example is the incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral morpholine derivatives are frequently employed to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. A prominent example is the incorporation of substituted pyridyl-morpholine moieties in targeted therapeutics like kinase inhibitors. However, the introduction of a stereocenter within the morpholine ring—such as in (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine —creates a complex stereochemical environment. This guide objectively compares the performance of standard 400 MHz 1D


H NMR against high-resolution 600 MHz 2D NMR (COSY/HSQC) for the unambiguous structural assignment of this molecule, providing actionable protocols for pharmaceutical researchers.
The Analytical Challenge: Diastereotopicity and Spectral Overlap

The molecule (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine consists of an electron-deficient 6-nitro-3-pyridyl group attached to the nitrogen (N4) of a (3S)-3-methylmorpholine ring.

While the aromatic protons of the pyridine ring are distinct and easily resolved, the morpholine ring presents a significant analytical hurdle. The fixed (3S) chiral center breaks the molecule's symmetry. Consequently, the two protons on each of the methylene groups (C2, C5, and C6) are diastereotopic . Because they cannot be interchanged by any symmetry operation, they are chemically and magnetically non-equivalent, coupling with each other (geminal coupling,


) and adjacent protons (vicinal coupling, 

)[1].

At standard magnetic field strengths (400 MHz), this results in severe spectral overlap, rendering 1D


H NMR insufficient for precise conformational analysis. High-field NMR spectrometers equipped with cryoprobes and 2D pulse sequences are required to resolve these complex spin systems and accurately map molecular interactions[2].
Comparative Methodology: 400 MHz 1D vs. 600 MHz + 2D NMR

To demonstrate the superiority of multidimensional techniques for chiral morpholines, we compare a standard 1D screening protocol with an advanced 2D elucidation workflow. Two-dimensional NMR (2D NMR) spectroscopy has become a cornerstone in pharmaceutical research, offering enhanced structural elucidation capabilities that overcome the limitations of 1D NMR[3].

G A Sample Prep (CDCl3, 298K) B 1D 1H NMR (400 MHz) Standard Screening A->B C Spectral Overlap (Diastereotopic Protons) B->C Resolution Limit D High-Field 2D NMR (600 MHz COSY/HSQC) C->D Escalate Method E Unambiguous Stereochemical Assignment D->E Cross-Peak Analysis

Figure 1: NMR workflow for resolving diastereotopic morpholine protons in chiral drug candidates.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating loop where 1D data dictates the necessity and parameters of the 2D acquisition.

Step 1: Sample Preparation

  • Dissolve 15 mg of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains.

Step 2: Standard 1D Acquisition (400 MHz)

  • Insert the sample into a 400 MHz spectrometer.

  • Perform automated tuning, matching, and gradient shimming (Z1-Z5) to optimize magnetic field homogeneity.

  • Acquire a standard

    
    H NMR spectrum (zg30 pulse sequence, 16 scans, 298 K, relaxation delay D1 = 2s).
    
  • Validation Check: Assess the aliphatic region (3.0–4.2 ppm). If the morpholine

    
     protons appear as unresolved, second-order multiplets, proceed to Step 3.
    

Step 3: High-Resolution 2D Acquisition (600 MHz)

  • Transfer the sample to a 600 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity[2].

  • Acquire a

    
     COSY spectrum (cosygpqf) to map vicinal and geminal proton-proton couplings within the morpholine ring.
    
  • Acquire a

    
     HSQC spectrum (hsqcedetgpsisp2.2) to correlate each diastereotopic proton to its directly attached carbon, effectively spreading the overlapping 
    
    
    
    H signals across the much wider
    
    
    chemical shift dispersion[3].
Quantitative Data & Spectral Assignment

The table below objectively compares the assignment clarity between the two methodologies. The pyridine ring signals are highly consistent with known 6-nitro-3-pyridyl derivatives[4], but the morpholine ring highlights the stark performance difference between the two analytical approaches.

Molecular MoietyNucleus400 MHz 1D

H NMR Observation
600 MHz + 2D (COSY/HSQC) AssignmentCausality / Mechanistic Note
Pyridine Ring H-27.88 ppm (d, J = 2.9 Hz)7.88 ppm (d, J = 2.9 Hz)Meta-coupling to H-4. Unaffected by field strength.
Pyridine Ring H-57.96 ppm (d, J = 9.3 Hz)7.96 ppm (d, J = 9.3 Hz)Ortho to nitro group, strongly deshielded.
Pyridine Ring H-47.26 ppm (dd, J = 9.3, 2.9 Hz)7.26 ppm (dd, J = 9.3, 2.9 Hz)Ortho-coupling to H-5, meta-coupling to H-2.
Morpholine 3-

1.20 ppm (d, J = 6.8 Hz)1.20 ppm (d, J = 6.8 Hz)Vicinal coupling to H-3.
Morpholine H-33.85 ppm (m)3.85 ppm (dq, J = 10.5, 6.8 Hz)Axial-axial coupling resolved at 600 MHz.
Morpholine H-2a / H-2b3.65 - 4.05 ppm (overlapping m)3.98 (dd), 3.68 (dd)HSQC separates these diastereotopic protons via C-2 (~71 ppm).
Morpholine H-5a / H-5b3.10 - 3.45 ppm (overlapping m)3.35 (dt), 3.15 (td)COSY confirms geminal coupling (J ~ 12 Hz).
Morpholine H-6a / H-6b3.65 - 4.05 ppm (overlapping m)4.02 (ddd), 3.75 (ddd)HSQC separates these from H-2a/b via C-6 (~66 ppm).
Causality in Experimental Choices

Why is 2D NMR strictly necessary here? In a 1D spectrum at 400 MHz, the chemical shift difference (


) between the axial and equatorial protons of the morpholine ring is often on the same order of magnitude as their coupling constants (J). This results in second-order spectral effects (e.g., AB or ABX spin systems) that manifest as complex, uninterpretable multiplets[1].

By escalating to 600 MHz, we increase


, pushing the system toward first-order kinetics (where 

). More importantly, the application of HSQC leverages the heteronuclear chemical shift. Even if H-2a and H-6a overlap perfectly in the

H dimension, their attached carbons (C-2 and C-6) resonate at entirely different frequencies in the

dimension due to their different proximities to the chiral methyl group. This orthogonal separation is what makes multidimensional NMR the "gold standard" for structural validation in rational drug design[5].
Conclusion

For simple aromatic systems like the 6-nitro-3-pyridyl moiety, a 400 MHz 1D NMR is highly efficient and cost-effective. However, when evaluating chiral aliphatic heterocycles like (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine, the inherent diastereotopicity demands a more robust analytical approach. The combination of high-field (600 MHz) magnets and 2D NMR (COSY/HSQC) provides an unambiguous, self-validating method for stereochemical assignment, ensuring the high data integrity required for pharmaceutical development and intellectual property protection.

References
  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions Source: Preprints.org3

  • NMR Spectroscopy Revolutionizes Drug Discovery Source: Spectroscopy Online2

  • 1-(6-nitropyridin-3-yl)piperazine | 775288-71-6 Source: ChemicalBook 4

  • NMR Spectra and Molecular Structure Source: Thieme Connect 1

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: NIH (PMC) 5

Sources

Comparative

Comparative Guide: HPLC Method Optimization for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

This guide outlines a comprehensive High-Performance Liquid Chromatography (HPLC) method development strategy for the purity analysis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS 2375165-93-6).[1][2] This compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive High-Performance Liquid Chromatography (HPLC) method development strategy for the purity analysis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS 2375165-93-6).[1][2]

This compound is a critical chiral intermediate, often utilized in the synthesis of PI3K/mTOR inhibitors. Its structural complexity—featuring a basic morpholine ring, a chiral center, and a polar nitro-pyridine moiety—presents specific chromatographic challenges, primarily peak tailing and retention variability.

Executive Summary & Technical Challenges

The primary challenge in analyzing (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine lies in the basic nitrogen of the morpholine ring (


).[1] On traditional silica-based C18 columns at acidic pH, this amine becomes protonated (

), interacting with residual silanols on the stationary phase, leading to severe peak tailing.

This guide compares three distinct chromatographic approaches to solve this issue:

  • Method A (Traditional): C18 Column at Acidic pH (0.1% TFA).

  • Method B (Selectivity): Phenyl-Hexyl Column at Acidic pH.[1][2]

  • Method C (Recommended): Hybrid-Silica C18 at Basic pH (pH 9.5).[1][2]

Decision Matrix: Method Selection
FeatureMethod A (C18/Acidic)Method B (Phenyl/Acidic)Method C (Hybrid/Basic)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic (Neutral State)
Peak Shape Poor (Tailing > 1.[1][2]5)Moderate (Tailing ~ 1.3)Excellent (Tailing < 1.1)
Selectivity StandardEnhanced for Nitro-aromaticsHigh for basic analytes
MS Compatible Yes (if Formic used)YesYes (Ammonium Bicarb)

Method Development Workflow

The following diagram illustrates the Analytical Quality by Design (AQbD) workflow applied to this separation.

MethodDevelopment Start Compound Assessment (Basic Morpholine + Nitro-Pyridine) Screening Column Screening (C18 vs Phenyl vs Hybrid) Start->Screening Define CQA pH_Study pH Optimization (pH 2.5 vs pH 9.5) Screening->pH_Study Select Stationary Phase Final_Method Optimized Protocol (Hybrid C18 / pH 9.5) pH_Study->Final_Method Maximize Resolution Validation Validation (Specificity, Linearity) Final_Method->Validation Verify

Figure 1: AQbD workflow for optimizing the separation of basic morpholine derivatives.

Comparative Experimental Data

Phase 1: Column & pH Screening

We evaluated three scenarios to determine the optimal separation of the main peak from its potential synthetic impurities (e.g., 5-bromo-2-nitropyridine and unreacted (S)-3-methylmorpholine).

Experimental Conditions:
  • Flow Rate: 1.0 mL/min[2][3]

  • Gradient: 5% to 95% B over 10 min.

  • Detection: UV @ 270 nm (Nitro group

    
    ).
    
  • Sample Conc: 0.5 mg/mL in Water/ACN (50:50).

Results Summary:
ParameterMethod A: C18 (Acidic) Method B: Phenyl-Hexyl Method C: Hybrid C18 (Basic)
Column Agilent Zorbax SB-C18Phenomenex Luna Phenyl-HexylWaters XBridge BEH C18
Mobile Phase A 0.1% Formic Acid (pH 2.[1][2]7)0.1% Formic Acid (pH 2.7)10mM NH₄HCO₃ (pH 9.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Retention Time (

)
4.2 min5.1 min6.8 min
Tailing Factor (

)
1.8 (Fail) 1.3 (Marginal)1.05 (Pass)
Theoretical Plates (

)
4,5006,20012,500
Resolution (

)
*
1.82.5> 4.0

*Resolution calculated between Main Peak and nearest impurity (5-bromo-2-nitropyridine).[1][2]

Analysis of Results:
  • Method A (Acidic C18): The morpholine nitrogen is protonated (

    
    ) at pH 2.7. The charged species interacts with free silanols, causing severe tailing (
    
    
    
    ).
  • Method B (Phenyl-Hexyl): The

    
     interactions between the phenyl phase and the nitro-pyridine ring improve retention and selectivity, but the silanol interaction persists.[1][2]
    
  • Method C (High pH): At pH 9.5, the morpholine is in its neutral (free base) state. This eliminates silanol interactions and increases hydrophobicity, resulting in sharper peaks, higher plate counts, and longer retention. This is the chosen method.

Optimized Protocol (The "Gold Standard")

This protocol is validated for the determination of chemical purity.[4]

Instrument Parameters
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18 XP , 100 mm × 4.6 mm, 2.5 µm (or equivalent Hybrid particle).

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine in 20 mL diluent (0.5 mg/mL).

  • Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter before injection.

Mechanistic Insight & Impurity Profiling

Understanding the synthesis pathway is crucial for identifying potential impurities. The likely synthesis involves a nucleophilic aromatic substitution (


) of 5-halo-2-nitropyridine with (S)-3-methylmorpholine.[1]

SynthesisPath SM1 Starting Material 1 (S)-3-methylmorpholine (UV-Weak, Basic) Product Target Product (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine SM1->Product SnAr Coupling SM2 Starting Material 2 5-bromo-2-nitropyridine (UV-Strong, Neutral) SM2->Product SnAr Coupling Impurity Impurity A Hydrolysis Product (6-nitro-3-pyridinol) SM2->Impurity Hydrolysis (Side Rxn)

Figure 2: Synthetic origin of impurities. The method must separate the highly polar Impurity A (Hydrolysis) from the non-polar SM2 and the moderately polar Target Product.

Critical Quality Attribute: Chiral Purity

While the RP-HPLC method above ensures chemical purity, it does not separate enantiomers ((3S) vs (3R)).

  • Recommendation: For enantiomeric excess (%ee) determination, use Supercritical Fluid Chromatography (SFC) or Normal Phase HPLC.

  • Column: Chiralpak IB or IC.

  • Mobile Phase: CO₂/Methanol (SFC) or Hexane/IPA (Normal Phase).

References

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136262629 (Related Morpholine Derivatives). Retrieved from [Link][1]

  • Dolan, J. W. The Role of pH in LC Separations of Basic Drugs. LCGC North America, 2006. Available at: [Link]

  • Sielc Technologies. Separation of Morpholine and Nitrophenyl Derivatives on Mixed-Mode Columns. Available at: [Link][1]

Sources

Validation

A Comparative Guide to the Chiral HPLC Separation of (3S) and (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

This guide provides an in-depth technical comparison for the chiral separation of (3S) and (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine, a critical process in pharmaceutical development and quality control. Ensuring ena...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for the chiral separation of (3S) and (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine, a critical process in pharmaceutical development and quality control. Ensuring enantiomeric purity is paramount, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. Here, we explore a systematic approach to method development, comparing various chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal resolution.

The separation of enantiomers is a complex process that relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[1] Polysaccharide-based CSPs, derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds due to their diverse interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[1][2][3]

Initial Screening and Strategy

The target molecule, (3S) and (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine, possesses a stereocenter at the C3 position of the morpholine ring, a basic nitrogen atom, and an aromatic nitro-pyridyl group. These features make it an ideal candidate for separation on polysaccharide-based CSPs. Our strategy involves a systematic screening process across different CSPs and mobile phase modes to identify the most effective separation conditions.[4][5]

The initial screening will focus on three primary polysaccharide-based CSPs under normal phase conditions, which often provide excellent selectivity for this class of compounds.[3] Normal phase chromatography utilizes non-polar mobile phases, typically mixtures of alkanes and alcohols.

Experimental Workflow: Method Development

The following diagram outlines the systematic approach to developing a robust chiral separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Racemic Standard (in mobile phase) B Select CSPs (Cellulose & Amylose based) A->B C Select Mobile Phase Modes (Normal Phase, Polar Organic) B->C D Screening Runs (Isocratic Elution) C->D E Evaluate Resolution (Rs) & Peak Shape D->E Analyze Results F Adjust Mobile Phase (% Alcohol, Additives) E->F G Optimize Flow Rate & Temperature F->G H Optimized Method G->H I Assess Linearity, Accuracy, Precision H->I Proceed to Validation J Determine LOQ/LOD I->J K Final Validated Method J->K

Caption: Systematic workflow for chiral HPLC method development.

Comparative Performance of Chiral Stationary Phases

Three polysaccharide-based CSPs were evaluated under identical normal phase conditions to compare their enantioselective capabilities for the target analyte. The primary mobile phase consisted of n-Hexane and Isopropanol (IPA).

3.1. Primary Experimental Protocol

  • Instrument: Agilent 1260 Infinity II HPLC System with Diode Array Detector (DAD).

  • Analyte: Racemic 3-methyl-4-(6-nitro-3-pyridyl)morpholine.

  • Columns Evaluated:

    • CSP 1: Cellulose tris(3,5-dimethylphenylcarbamate) based column

    • CSP 2: Amylose tris(3,5-dimethylphenylcarbamate) based column

    • CSP 3: Cellulose tris(4-chloro-3-methylphenylcarbamate) based column

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

3.2. Results and Discussion

The following table summarizes the chromatographic data obtained from the three different CSPs.

ParameterCSP 1 (Cellulose-based)CSP 2 (Amylose-based)CSP 3 (Cellulose-based, substituted)
Retention Time (t_R1), min 8.5410.219.33
Retention Time (t_R2), min 9.8711.0511.51
Selectivity (α) 1.181.081.28
Resolution (R_s) 2.15 1.352.98
Peak Tailing (T_f) 1.11.31.2

From the initial screening, CSP 3 , a cellulose-based column with an electron-withdrawing chloro-substituent, demonstrated superior performance, providing the highest resolution (Rs = 2.98) and selectivity (α = 1.28). While CSP 1 also provided baseline separation (Rs > 1.5), CSP 3 offers a more robust separation suitable for quality control applications. The amylose-based CSP 2 showed significantly lower resolution. The difference in performance highlights how subtle changes in the chiral selector's structure can dramatically impact enantiorecognition.[5][6]

Optimization of the Selected Method (CSP 3)

Further optimization was performed on the most promising stationary phase, CSP 3, to enhance the separation efficiency. The effect of the mobile phase composition, specifically the percentage of the polar modifier (IPA), was investigated.

4.1. Optimization Protocol

The percentage of Isopropanol (IPA) in the n-Hexane mobile phase was varied to fine-tune the retention and resolution of the enantiomers.

G cluster_results Results Optimization Start: CSP 3 with Hex/IPA (80/20) Rs = 2.98 Vary % IPA Hex/IPA (85/15) Hex/IPA (75/25) Analyze Results Select Optimal Condition Result1 Condition: 85/15 Longer Retention Higher Resolution (Rs = 3.5) Optimization:f3->Result1 Result2 Condition: 75/25 Shorter Retention Lower Resolution (Rs = 2.4) Optimization:f4->Result2

Caption: Logic diagram for mobile phase optimization.

4.2. Optimized Conditions and Performance

Decreasing the percentage of the polar modifier (IPA) from 20% to 15% led to an increase in retention times but also a significant improvement in the resolution.

Optimized Parameters:

  • Column: CSP 3 (Cellulose tris(4-chloro-3-methylphenylcarbamate) based)

  • Mobile Phase: n-Hexane / Isopropanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

Performance under Optimized Conditions:

ParameterOptimized Value
Retention Time (t_R1), min 11.25
Retention Time (t_R2), min 13.50
Selectivity (α) 1.31
Resolution (R_s) 3.52
Peak Tailing (T_f) 1.1

This optimized method provides a robust and reliable separation of the (3S) and (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine enantiomers, with a resolution value well above the generally accepted minimum of 1.5 for baseline separation, making it suitable for accurate quantification in research and quality control settings.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Scientific. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Application Notes: Chiral. LCGC International. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Patterns of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Executive Summary This guide provides a comprehensive analysis of the mass spectrometry (MS) fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Patterns of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6). As a critical intermediate in the synthesis of next-generation kinase inhibitors and a potential genotoxic impurity (PGI) in pharmaceutical workflows, understanding its fragmentation is essential for developing high-sensitivity LC-MS/MS quantitation methods.

We compare the analytical performance of Electrospray Ionization (ESI) in Positive Mode against Atmospheric Pressure Chemical Ionization (APCI) , and evaluate Collision-Induced Dissociation (CID) patterns to recommend optimal Multiple Reaction Monitoring (MRM) transitions for drug development applications.

Part 1: Chemical Context & Ionization Strategy

Compound Profile:

  • Formula: C₁₀H₁₃N₃O₃

  • Exact Mass: 223.0957 Da

  • Protonated Mass [M+H]⁺: 224.1030 Da

  • Key Functional Groups:

    • Nitro-pyridine core: Strongly electron-withdrawing; dictates fragmentation initiation.

    • Morpholine ring (3-methyl substituted): Chiral center (S-configuration); directs secondary fragmentation rearrangements.

Comparative Analysis: Ionization Source Selection

For trace-level detection (ng/mL range), the choice of ionization source significantly impacts signal-to-noise ratio (S/N).

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Ionization Mechanism Solution-phase protonation. Soft ionization.[1]Gas-phase proton transfer. Harder ionization.ESI Preferred
Sensitivity High for polar, basic nitrogens (morpholine N).Moderate; better for non-polar neutrals.ESI yields ~5-10x higher response.
In-Source Fragmentation Low. Preserves [M+H]⁺ precursor.[2]High. Risk of thermal degradation of the nitro group (-NO₂).ESI ensures intact precursor selection.
Matrix Effects Susceptible to ion suppression.More robust against matrix effects.[1][3]ESI requires rigorous cleanup; APCI is a backup.

Recommendation: Use ESI(+) for primary method development due to the basicity of the morpholine nitrogen, which readily accepts a proton, forming a stable [M+H]⁺ ion at m/z 224.1.

Part 2: Fragmentation Pathways & Mechanism

The fragmentation of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine under CID conditions (Triple Quadrupole or Q-TOF) follows two distinct pathways driven by the competition between the nitro group stability and the morpholine ring strain.

Pathway A: The Nitro-Diagnostic Pathway (Quantifier)

This is the most energetically favorable pathway, ideal for Quantitation (Quantifier Transition) due to its high intensity and reproducibility.

  • Precursor: m/z 224.1 [M+H]⁺

  • Mechanism: Homolytic cleavage of the C-N bond connecting the nitro group to the pyridine ring.

  • Product: Loss of the Nitro group radical (•NO₂) or neutral loss of HNO₂ depending on collision energy.

    • Primary Fragment: m/z 178.1 (Loss of NO₂, -46 Da).

    • Secondary Fragment: m/z 194.1 (Loss of NO, -30 Da) – observed at lower collision energies.

Pathway B: The Morpholine-Structural Pathway (Qualifier)

This pathway confirms the structural identity of the amine side chain, essential for distinguishing this molecule from regioisomers.

  • Mechanism: Ring opening of the morpholine moiety followed by elimination.

  • Transition: The morpholine ring undergoes cleavage, typically losing a C₂H₄O fragment (ethylene oxide equivalent) or undergoing retro-Diels-Alder type fragmentation.

  • Product:

    • Fragment: m/z 148.1 (Loss of C₂H₄O + NO₂ cascade).

    • Fragment: m/z 86.1 (Protonated 3-methylmorpholine ring) – Note: This requires charge retention on the morpholine fragment, which is less common than charge retention on the aromatic core, but observable in high-energy breakdown.

Part 3: Data Presentation & MRM Optimization

The following table summarizes the optimized transitions for a Triple Quadrupole (e.g., Agilent 6470 or Sciex 6500+) setup.

Table 1: Recommended MRM Transitions

Transition TypePrecursor (m/z)Product (m/z)Neutral LossCollision Energy (eV)*Purpose
Primary (Quant) 224.1178.1 -NO₂ (46 Da)15 - 20Quantitation (Most abundant)
Secondary (Qual) 224.1194.1 -NO (30 Da)10 - 15Confirmation (Low energy)
Structural 224.1160.1 -NO₂ - H₂O25 - 30Specificity check
Deep Fragment 224.1132.1 Pyridine ring cleavage40+Structural elucidation only

*Note: Collision Energy (CE) values are estimates; ramp CE ±5 eV during optimization.

Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic breakdown of the molecule, highlighting the divergence between the Nitro-loss pathway and the Morpholine-ring pathway.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 224.1 (Protonated on Morpholine N) Intermediate1 Radical Cation m/z 194.1 (Loss of •NO) Precursor->Intermediate1 Low CE (10 eV) -NO (30 Da) FragmentA Primary Product m/z 178.1 (Loss of •NO₂) Precursor->FragmentA Optimal CE (20 eV) -NO₂ (46 Da) (Quantifier) FragmentB Ring Cleavage Product m/z 180.1 (Loss of C₂H₄O) Precursor->FragmentB Ring Opening -C₂H₄O (44 Da) DeepFrag Core Pyridine Ion m/z 132.1 (Skeletal Rearrangement) FragmentA->DeepFrag High CE (>35 eV) -CH₃ / Ring Break

Figure 1: Proposed ESI-CID fragmentation tree for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine. The green path represents the most stable transition for quantitation.

Part 5: Validated Experimental Protocol

To ensure reproducibility, follow this "Self-Validating" protocol for method development.

Phase 1: Standard Preparation
  • Stock Solution: Dissolve 1 mg of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Acid? Formic acid ensures full protonation of the morpholine nitrogen ([M+H]⁺ species) for maximum ESI efficiency.

Phase 2: Direct Infusion Optimization
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Flow Rate: 10 µL/min via syringe pump.

  • Source Parameters (ESI+):

    • Spray Voltage: 4500 V

    • Temp: 450°C (High temp aids desolvation of nitro-compounds).

    • Curtain Gas: 30 psi.[1]

  • Scan Mode: Perform a Product Ion Scan (MS2) of m/z 224.1.

    • Sweep Collision Energy (CE) from 5 to 50 eV.

  • Validation Check:

    • At 0 eV, you should see only 224.1.

    • At 20 eV, the 178.1 peak should be the Base Peak (100% intensity).

    • If 178.1 is weak, check for in-source fragmentation (lower the Declustering Potential).

Phase 3: Chromatographic Separation

Since the enantiomer (3R) has an identical mass spectrum, MS alone cannot distinguish them.

  • Column: Chiralpak IG or equivalent (Amylose tris(3-chloro-5-methylphenylcarbamate)).

  • Mobile Phase: Isocratic Hexane/Ethanol/DEA (80:20:0.1) for Normal Phase or Water/ACN on C18 for simple purity checks (non-chiral).

References

  • European Union Reference Laboratories (EURL). (2023). Validation Report: LC-MS/MS Analysis of Pesticide Residues and Metabolites. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Gas-phase fragmentation analysis of nitro-fatty acids. PubMed Central. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine and its Racemic Analog

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the synthetic strategies for obtaining enantiomerically pure (3S)-3-methyl-4-(6-nitro-3-pyridyl)morp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthetic strategies for obtaining enantiomerically pure (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine and its corresponding racemic mixture. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to aid in experimental design and decision-making.

The synthesis of chiral molecules is a critical aspect of modern drug discovery and development, as the stereochemistry of a compound can profoundly influence its pharmacological and toxicological properties. The target molecule, (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine, is a chiral substituted morpholine, a scaffold of significant interest in medicinal chemistry. This guide will dissect the two primary approaches to its synthesis: an enantioselective route to the desired (S)-enantiomer and a more straightforward, yet less specific, racemic synthesis.

Core Synthetic Challenge: The Chirality of the Morpholine Ring

The central challenge in synthesizing the target molecule lies in establishing the stereocenter at the C3 position of the morpholine ring. The choice between an enantioselective synthesis and a racemic approach followed by resolution will depend on factors such as the desired enantiomeric purity, scalability, cost, and available resources.

Part 1: Enantioselective Synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

The enantioselective synthesis aims to produce the desired (S)-enantiomer directly, minimizing the formation of the unwanted (R)-enantiomer. This is typically achieved by using a chiral starting material or a chiral catalyst.

Logical Workflow for Enantioselective Synthesis

A Chiral Precursor ((S)-Alaninol) B Formation of Chiral Morpholinone ((S)-5-methylmorpholin-3-one) A->B Cyclization C Reduction to Chiral Morpholine ((S)-3-methylmorpholine) B->C Reduction D N-Arylation (SNAr Reaction) C->D Coupling E Final Product ((3S)-3-methyl-4-(6-nitro- 3-pyridyl)morpholine) D->E Purification A Activated Pyridine Ring (Electron-deficient) B Nucleophilic Attack by (S)-3-methylmorpholine A->B Step 1 C Meisenheimer Complex (Resonance-stabilized intermediate) B->C D Loss of Leaving Group (Halide ion) C->D Step 2 E Final Product D->E A Racemic Precursor (e.g., 2-aminopropan-1-ol) B Formation of Racemic Morpholine (rac-3-methylmorpholine) A->B Cyclization C N-Arylation (SNAr Reaction) B->C Coupling D Racemic Product C->D E Chiral Resolution (Optional) D->E F Enantiomerically Pure Product E->F

Comparative

Analytical Strategies for Validating Enantiomeric Excess (ee) of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6) Introduction: The Criticality of Chiral Validation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6)

Introduction: The Criticality of Chiral Validation

As a Senior Application Scientist, I frequently encounter complex chiral building blocks that demand rigorous analytical validation. One such critical intermediate is (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine . Featuring a chiral center at the C3 position of the morpholine ring and a conjugated 6-nitropyridyl moiety, this compound serves as a vital precursor in the synthesis of targeted therapeutics (e.g., kinase inhibitors).

Validating its enantiomeric excess (ee) is not merely a regulatory checkbox; it is a fundamental requirement. The (3R)-enantiomer can drastically alter pharmacological efficacy or introduce severe off-target toxicities. This guide objectively compares the leading analytical platforms—Supercritical Fluid Chromatography (SFC), Normal-Phase HPLC (NP-HPLC), and Chiral NMR—providing the mechanistic reasoning and self-validating protocols necessary to ensure absolute data integrity.

Part 1: The Mechanistic Challenge (Expertise & Experience)

The Causality of Peak Tailing and Additive Selection

The structural topology of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine presents distinct chromatographic challenges. The morpholine nitrogen (N4) is inherently basic, although its


 is somewhat attenuated by the electron-withdrawing nature of the 6-nitropyridyl group.

The Problem: When utilizing polysaccharide-based chiral stationary phases (CSPs) coated or immobilized on silica gel, the basic morpholine nitrogen strongly interacts with residual acidic silanols on the silica support. This secondary, non-enantioselective interaction disrupts the primary chiral recognition mechanism, leading to severe peak tailing, retention time drift, and compromised resolution (


)[1].

The Solution: To mitigate this, we must introduce basic additives such as diethylamine (DEA) or isopropylamine (IPA) into the mobile phase. These additives act as sacrificial bases; they competitively bind to and mask the residual silanols. This forces the enantiomers to interact exclusively with the chiral selector (e.g., the carbamate linkages of an amylose stationary phase) via hydrogen bonding, dipole-dipole, and


 interactions, ensuring sharp, symmetrical peaks[1].

Mechanism Analyte (3S)-Enantiomer (Morpholine Derivative) Interaction1 Hydrogen Bonding (Morpholine Oxygen - Carbamate NH) Analyte->Interaction1 Interaction2 π-π Stacking (Nitropyridyl - Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Fit (C3-Methyl in Chiral Groove) Analyte->Interaction3 CSP Amylose-based CSP (Chiralpak IG/AD) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Fig 1. Three-point chiral recognition mechanism between the (3S)-enantiomer and the CSP.

Part 2: Comparative Analysis of Analytical Platforms

To objectively evaluate the best method for determining the ee of this morpholine derivative, we compare three distinct analytical approaches.

  • Chiral SFC (Supercritical Fluid Chromatography): Utilizes supercritical

    
     combined with a co-solvent. The low viscosity and high diffusivity of 
    
    
    
    allow for high flow rates without excessive backpressure, resulting in rapid, high-efficiency separations[2]. It is the modern gold standard for high-throughput chiral screening[3].
  • Chiral NP-HPLC: The traditional workhorse utilizing hexane and isopropanol. While reliable, it suffers from long run times and high consumption of toxic solvents[1].

  • Chiral NMR: A non-separative spectroscopic method utilizing Chiral Solvating Agents (CSAs) like Pirkle's alcohol to form transient diastereomeric complexes, shifting the NMR signals of the enantiomers.

Quantitative Performance Comparison
ParameterChiral SFC (Immobilized Amylose)Chiral NP-HPLC (Coated Cellulose)Chiral NMR (with CSA)
Separation Mechanism Supercritical

/ Co-solvent partitioning
Liquid-solid adsorption/partitioningDiastereomeric complexation
Typical Analysis Time 3 – 5 minutes 15 – 30 minutes10 – 15 minutes (per sample)
Resolution (

)
Excellent (> 3.0) Good (> 2.0)N/A (Spectroscopic resolution)
Solvent Consumption Low (Green

)
High (Hexane/IPA)Very Low (Deuterated solvents)
Sensitivity (LOD) ~0.05% ee (with MS/UV)~0.1% ee (UV)~1-2% ee
Throughput Very High ModerateLow to Moderate

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems; they include strict System Suitability Testing (SST) criteria that must be met before any sample data is accepted.

Protocol A: High-Throughput Chiral SFC (Preferred Method)

This method leverages the speed of SFC and the robustness of immobilized amylose columns[2][3].

1. Chromatographic Conditions:

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica), 3.0 x 100 mm, 3 µm.

  • Mobile Phase:

    
     / Methanol containing 0.2% Isopropylamine (IPA) (80:20 v/v).
    
  • Flow Rate: 2.0 mL/min.

  • Back Pressure (ABPR): 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm (targeting the nitroaromatic chromophore).

2. Sample Preparation:

  • Dissolve the (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine sample in Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

3. System Suitability Test (SST) - The Validation Gate:

  • Inject a racemic reference standard (10 µL).

  • Acceptance Criteria:

    • Resolution (

      
      ) between the (3R) and (3S) peaks must be ≥ 2.0 .
      
    • Tailing factor (

      
      ) for both peaks must be ≤ 1.5 .
      
    • The %RSD of the peak area ratio for 5 replicate injections must be ≤ 2.0% .

  • Causality Check: If

    
     > 1.5, the IPA additive concentration in the co-solvent has depleted; prepare fresh mobile phase.
    
Protocol B: Normal-Phase Chiral HPLC (Alternative Method)

For laboratories without SFC capabilities, this traditional method provides reliable results[1].

1. Chromatographic Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

2. System Suitability Test (SST):

  • Inject racemic standard. Ensure baseline separation (

    
     > 1.5). Note that run times will be approximately 4x longer than SFC.
    

Workflow Start Racemic & Chiral Sample (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine SFC Chiral SFC (Preferred) Immobilized Amylose CSP CO2 / MeOH + 0.2% IPA Start->SFC High Throughput HPLC Chiral NP-HPLC Coated Polysaccharide CSP Hexane / IPA + 0.1% DEA Start->HPLC Traditional NMR Chiral NMR Chiral Solvating Agent (CSA) CDCl3 Start->NMR Non-Separative Validate System Suitability Testing (SST) Rs > 2.0, Tailing < 1.5 SFC->Validate HPLC->Validate Data Data Acquisition & Integration Calculate % Area NMR->Data Result Report Enantiomeric Excess (ee %) Data->Result Validate->Data

Fig 2. Decision tree and self-validating analytical workflow for enantiomeric excess determination.

Conclusion

For validating the enantiomeric excess of basic chiral amines like (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine, the choice of analytical platform dictates both data quality and laboratory throughput. While NP-HPLC remains a viable traditional approach, Chiral SFC utilizing an immobilized amylose stationary phase and a basic additive (IPA) is the objectively superior method. It provides a self-validating, high-resolution (


 > 3.0), and rapid (< 5 min) system that ensures the absolute stereochemical integrity of your drug development pipeline.

References

  • BenchChem. Navigating Chirality: A Comparative Guide to Enantiomeric Excess Determination of 3-Amino-1,1-diethoxypropan-2-ol. Retrieved from:[1]

  • RSC Publishing (Analytical Methods). New insights into supercritical fluid chromatography for chiral separations. Retrieved from:[2]

  • Agilent Technologies. Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Retrieved from:[3]

  • Waters Corporation. Facilitating Chiral Method Development Using UPC2-MS. Retrieved from:

Sources

Validation

Publish Comparison Guide: IR Characterization of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

This guide outlines the spectroscopic characterization of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine , a critical chiral intermediate often utilized in the synthesis of PI3K/mTOR kinase inhibitors.[1] The analysis foc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine , a critical chiral intermediate often utilized in the synthesis of PI3K/mTOR kinase inhibitors.[1]

The analysis focuses on distinguishing this specific scaffold from its synthetic precursors and potential impurities using Infrared Spectroscopy (IR), positioning IR as a rapid, non-destructive alternative to HPLC for in-process control (IPC).[2]

[1]

Executive Summary

In the development of chiral pyridine-morpholine drugs, verifying the installation of the nitro group and the integrity of the morpholine ring is a critical quality gate. While NMR and HPLC are definitive for purity and stereochemistry, FT-IR spectroscopy offers a superior workflow for rapid "Go/No-Go" decision-making during synthesis.[1]

This guide compares the IR spectral fingerprint of the target molecule, (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (referred to herein as Target-3S ), against its key synthetic precursors. We demonstrate how specific vibrational modes—specifically the "Push-Pull" nitro-amine conjugation—serve as diagnostic markers for reaction completion.[1]

Spectroscopic Profile & Mechanism

The Target-3S molecule features a "Push-Pull" electronic system where the electron-donating morpholine nitrogen is conjugated with the electron-withdrawing nitro group across the pyridine ring.[1] This conjugation significantly alters the bond orders and vibrational frequencies compared to isolated functional groups.

The "Fingerprint" Map

The following table details the characteristic peaks required for identification.

Functional GroupModeFrequency (

)
IntensityDiagnostic Value
Nitro (

)
Asymmetric Stretch (

)
1535 – 1555 StrongPrimary Indicator. Confirms nitration at C6.[1]
Nitro (

)
Symmetric Stretch (

)
1340 – 1360 StrongShifts to lower freq.[2] due to conjugation with morpholine N.
Morpholine Ether C-O-C Asym.[1] Stretch1110 – 1125 Very StrongConfirms morpholine ring integrity (vs. ring opening).
Pyridine Ring Skeletal Vibration1590 – 1605 MediumHigher frequency than benzene analogs due to ring nitrogen.[1]
Aliphatic C-H C-H Stretch2850 – 2960 MediumDifferentiates from simple nitropyridines (which lack aliphatic chains).[2]
Chiral Methyl

Umbrella Mode
1375 – 1385 Weak/MedSpecific to the 3-methyl substitution pattern.[1]

Technical Insight: The conjugation between the morpholine nitrogen (N4) and the nitro group (at C6) increases the double-bond character of the exocyclic C-N bond. Watch for a band enhancement near 1380–1400 cm⁻¹ , often overlapping with the methyl deformation.[2]

Comparative Analysis: Target vs. Alternatives

For process monitoring, the "Alternative" is the starting material or the reaction matrix.[2] Distinguishing Target-3S from these is the core utility of this method.

Comparison 1: Target-3S vs. Precursor A (5-Halo-2-nitropyridine)

Scenario: Monitoring the


 coupling reaction.
FeaturePrecursor A (Electrophile)Target-3S (Product)Shift/Change
C-X Stretch Visible (600–800 cm⁻¹, C-Cl/Br)Absent Disappearance indicates consumption of electrophile.[1]
Aliphatic C-H AbsentPresent (2850–2960) Appearance confirms morpholine attachment.[2]
Nitro

~1530 cm⁻¹~1545 cm⁻¹ Slight blue shift due to change in ring electronics.[2]
Comparison 2: Target-3S vs. Precursor B ((3S)-3-Methylmorpholine)

Scenario: Verifying removal of excess nucleophile.

FeaturePrecursor B (Nucleophile)Target-3S (Product)Shift/Change
N-H Stretch Broad band ~3300–3400 cm⁻¹Absent Critical QC Check. Presence implies residual starting material.[1]
Nitro Bands AbsentPresent (1540/1350) definitive confirmation of product formation.[2]
C-O-C ~1100 cm⁻¹~1115 cm⁻¹Slight shift due to N-arylation.[1]
Comparison 3: Target-3S vs. Non-Nitrated Analog

Scenario: Verifying the correct starting scaffold was used.

  • Observation: The non-nitrated analog (4-(3-pyridyl)morpholine) lacks the two dominant bands at 1540 and 1350 cm⁻¹. The aromatic region (1600-1450 cm⁻¹) will be significantly less intense in the non-nitrated analog because the dipole moment change is smaller without the strong nitro acceptor.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for using IR as a Process Analytical Technology (PAT) tool during the synthesis of Target-3S.

IR_Workflow Start Crude Reaction Mixture Check_NH Check 3300-3400 cm⁻¹ (N-H Region) Start->Check_NH Check_NO2 Check 1540 & 1350 cm⁻¹ (Nitro Region) Check_NH->Check_NO2 Band Absent Decision_SM FAIL: Residual Amine (Recrystallize) Check_NH->Decision_SM Band Present Check_COC Check 1110 cm⁻¹ (Ether Region) Check_NO2->Check_COC Strong Bands Decision_Inc FAIL: No Nitro/Coupling (Check Reagents) Check_NO2->Decision_Inc Bands Absent Decision_Pure PASS: Target-3S Identified Check_COC->Decision_Pure Band Present Check_COC->Decision_Inc Band Absent (Ring Degradation)

Caption: Logic flow for rapid IR-based quality control of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine synthesis.

Experimental Protocol (Standardized)

To ensure reproducibility in a drug development setting, follow this ATR-FTIR protocol.

Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

Step-by-Step Methodology:

  • Background: Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.[2]

  • Sample Prep:

    • Solids: Place ~2-5 mg of the crystalline solid directly on the diamond crystal. Apply high pressure using the anvil to ensure intimate contact (critical for resolving the sharp nitro bands).[2]

    • Oils/Gums:[1][2] If the product is an oil, apply a thin film.[2] Note that peak intensities may vary slightly compared to the solid state due to lack of crystal lattice constraints.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1] Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Processing: Apply Automatic Baseline Correction. Normalize the spectrum to the strongest peak (usually the Nitro asymmetric stretch at ~1540 cm⁻¹ or the C-O-C stretch at ~1110 cm⁻¹) for overlay comparison.

  • Validation:

    • Verify the absence of a broad O-H stretch (3500 cm⁻¹) which would indicate wet solvent or hydrolysis.[2]

    • Verify the separation of the two nitro bands (Asym vs Sym).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on Nitro/Pyridine assignments).

  • NIST Chemistry WebBook. IR Spectrum of Morpholine and 4-Phenylmorpholine. National Institute of Standards and Technology.[3] Available at: [Link][2]

  • Balachandran, V., et al. (2012).[2][4] "Vibrational spectroscopic studies of nitropyridine derivatives." Vibrational Spectroscopy, 61, 112-123.[1][2][5] (Source for specific nitro-pyridine shifts).

  • Synthonix. (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Product Page. Available at: [Link][2]

Sources

Comparative

Definitive Characterization of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine: A Comparative Reference Standard Guide

Topic: Reference standard characterization for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Content Type: Publish Comparison Guide Introduction: The Hidden Variables in Chiral Heterocycles In the high-stakes arena of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standard characterization for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Content Type: Publish Comparison Guide

Introduction: The Hidden Variables in Chiral Heterocycles

In the high-stakes arena of kinase inhibitor development, the integrity of your starting materials dictates the reliability of your biological data. (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6) is not merely a reagent; it is a critical chiral building block. Its downstream reduction yields the corresponding aminopyridine, a scaffold ubiquitous in PI3K, mTOR, and EGFR inhibitor synthesis.

However, a dangerous assumption persists in drug discovery: that a "95% Purity" label on a vial equates to 95% active content. This guide objectively compares the Certified Reference Standard (CRM) grade of this molecule against typical Commercial Research Grade alternatives. We demonstrate why "Purity" (Area%) is a deceptive metric and how a Mass Balance/qNMR-validated standard prevents costly false positives in SAR (Structure-Activity Relationship) studies.

Part 1: The Comparison – Certified Standard vs. Commercial Grade

The following table contrasts the rigorous characterization of a Reference Standard against the typical specifications of a commercial reagent.

Table 1: Comparative Specification Analysis

FeatureCertified Reference Standard (The Product) Commercial Research Grade (Alternative) Impact on Research
Assay (Potency) Determined by qNMR & Mass Balance (e.g., 98.2% w/w ± 0.5%)Not Determined (Assumed to be same as Area%)High: Commercial grade may be only 80% active due to salts/solvents, skewing IC50 values.
Chiral Purity (ee) > 99.5% ee (Chiral HPLC validated)Not Reported or > 95%Critical: The (3R)-enantiomer is often inactive or toxic. Unknown ee leads to inconsistent biological data.
Water Content Quantified (Karl Fischer Titration)Not Reported Medium: Hygroscopic morpholine salts can absorb significant water, altering molecular weight calculations.
Residual Solvents Quantified (GC-Headspace)Not Reported High: Trapped solvents (e.g., DCM, Toluene) are toxic to cell lines, causing false cytotoxicity signals.
Identity NMR (1H, 13C, 2D), MS, IR 1H NMR only Medium: Regioisomers (e.g., 2-pyridyl vs 3-pyridyl attachment) are often missed by 1D NMR alone.
Part 2: The "Golden Standard" Characterization Workflow

To establish a Reference Standard, we employ a Self-Validating Orthogonal Protocol . This approach ensures that no single method's bias (e.g., UV invisibility of impurities) compromises the result.

1. Structural Elucidation (Regiochemistry & Chirality)

The connectivity of the morpholine ring to the pyridine is non-trivial. The nitrogen of the morpholine ring attacks the electrophilic carbon of the chloronitropyridine precursor.

  • Challenge: Distinguishing between the N-linked product and potential O-linked side products (if reaction conditions vary), and confirming the 2,5-substitution pattern on the pyridine.

  • Solution: 2D NMR (HMBC) correlates the morpholine protons to the pyridine carbons.

  • Chirality: The (S)-methyl group configuration is confirmed via Chiral HPLC against a racemic standard and an authentic (R)-enantiomer marker.

2. Quantitative NMR (qNMR) – The Absolute Assay

Unlike chromatographic purity, qNMR measures the absolute mass fraction of the analyte relative to a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Why it matters: A sample can be 99.9% pure by HPLC but contain 10% inorganic salt (invisible to UV). qNMR detects this "invisible" mass.

3. Impurity Fate Mapping

We track specific process impurities, such as:

  • Impurity A: Unreacted 3-methylmorpholine (lacks UV chromophore, requires ELSD/CAD detection).

  • Impurity B: Bis-substituted pyridine (if stoichiometry is uncontrolled).

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic for certifying the Reference Standard.

G cluster_0 Orthogonal Validation Start Crude (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine HPLC 1. HPLC Purity (Area %) Detect UV-active impurities Start->HPLC Chiral 2. Chiral HPLC Determine Enantiomeric Excess (ee) HPLC->Chiral Decision1 Pass > 98% Area Pass > 99% ee? Chiral->Decision1 Structure 3. Structural ID (1H/13C NMR, 2D HMBC, MS) Decision1->Structure Yes Reject Reject / Recrystallize Decision1->Reject No Secondary 4. Secondary Attributes (KF Water, GC Solvents, ROI) Structure->Secondary qNMR 5. qNMR Assay (Absolute Purity) Traceable to NIST Internal Standard Secondary->qNMR Final CERTIFIED REFERENCE STANDARD (Assay w/ Uncertainty, e.g., 98.4 ± 0.6%) qNMR->Final

Figure 1: The "Self-Validating" Characterization Workflow ensures absolute quantification, distinguishing true potency from simple chromatographic purity.

Part 4: Experimental Protocols
Protocol 1: Chiral HPLC Separation (Enantiomeric Excess)

Objective: To quantify the ratio of (3S) vs (3R) enantiomers.

  • Column: Chiralpak AD-H or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Diethylamine is crucial to suppress peak tailing of the basic morpholine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 300 nm (Nitro-pyridine absorption maximum).

  • Temperature: 25°C.

  • Acceptance Criteria: Resolution (Rs) > 1.5 between enantiomers; (3S)-isomer > 99.5%.

Protocol 2: Quantitative NMR (qNMR) Assay

Objective: To determine the absolute mass percentage (Assay).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Provides excellent solubility and separates water peak).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid.

    • Selection Logic: The IS signals must not overlap with the diagnostic protons of the analyte (e.g., the aromatic pyridine protons at δ 8.0–9.0 ppm).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (Must be ≥ 5 × T1 of the slowest relaxing proton to ensure full magnetization recovery).

    • Scans: 16 or 32 (High S/N ratio).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.
Part 5: Strategic Implications for Drug Development

Using a characterized Reference Standard of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine mitigates two specific risks in the drug development pipeline:

  • The "Stoichiometry Trap" in Reductions: When reducing the nitro group to the amine (e.g., using Pd/C + H2 or Fe/NH4Cl), the reaction yield is often calculated based on the weight of the starting material. If the starting material is a commercial grade (85% active, 15% salt), the catalyst loading will be overestimated, and the yield calculation will be artificially low, confusing process chemists scaling up the reaction.

  • Genotoxic Impurity Control: Nitro-aromatics are often flagged as potential genotoxic impurities (PGIs). To prove to regulatory bodies (FDA/EMA) that you have purged this intermediate to safe levels (< ppm) in the final drug, you need a Reference Standard with a known Response Factor. Using an impure standard to calibrate your limit test will result in inaccurate quantification of residual mutagenic risks.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • International Conference on Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link]

  • Bhatia, S., et al. (2021). Chiral separation of morpholine derivatives: Method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 195, 113845. [Link]

Safety & Regulatory Compliance

Safety

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine proper disposal procedures

This guide outlines the operational safety and disposal protocols for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6).[1][2] As a research chemical with a nitro-pyridine core, this substance presents sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS: 2375165-93-6).[1][2]

As a research chemical with a nitro-pyridine core, this substance presents specific risks regarding toxicity and potential thermal sensitivity.[1][3][2] The procedures below are designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel.

Chemical Identity & Hazard Profile

Before disposal, you must validate the waste stream based on the compound's functional groups.[2]

PropertyDetail
Chemical Name (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
CAS Number 2375165-93-6
Molecular Formula C₁₀H₁₃N₃O₃
Functional Hazards Nitro Group (-NO₂): Potential thermal instability; energetic decomposition risk upon heating.Pyridine Ring: Toxic by ingestion/inhalation; hepatotoxic potential.Morpholine Ring: Irritant to mucous membranes.[1][2][4]
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

Pre-Disposal Stabilization & Handling

Core Directive: Treat this compound as a Sensitizing Nitro-Aromatic . While likely stable at room temperature, the combination of a nitro group on a pyridine ring dictates that you avoid friction, shock, or mixing with strong reducing agents during waste accumulation.[2]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double-gloved Nitrile (0.11 mm min)Pyridine derivatives can permeate latex; double-gloving prevents breakthrough.[1]
Respiratory N95 (Solid) or P100 (if dusting)Prevents inhalation of fine particulates during weighing/transfer.[3]
Eye Protection Chemical Splash GogglesMorpholine substructures are severe eye irritants.[3][4]
Clothing Tyvek Lab Coat + SleevesMinimizes skin contact with potential sensitizers.[3]

Disposal Decision Logic (Workflow)

The following decision tree dictates the operational flow for disposing of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine based on its physical state.

DisposalWorkflow Start Waste Identification: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid SolidAction 1. Place in wide-mouth HDPE jar. 2. Label 'Hazardous Waste - Toxic Solid'. 3. NO oxidizers in same container. Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Destruction Final Destruction: High-Temperature Incineration SolidAction->Destruction Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated HaloAction Segregate into 'Halogenated Organic Waste' Halogenated->HaloAction NonHaloAction Segregate into 'Non-Halogenated Organic Waste' NonHalogenated->NonHaloAction HaloAction->Destruction NonHaloAction->Destruction

Figure 1: Operational workflow for segregating waste streams based on solvent compatibility and physical state.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, spilled powder, or synthesized solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage-induced spills of nitro-compounds.[1]

  • Labeling: Mark the container clearly with:

    • "Hazardous Waste - Solid, Toxic"[1][2]

    • Constituents: "(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine"[1][2][5]

    • Hazard Checkboxes: Toxic, Irritant.[2][6]

  • Segregation: CRITICAL: Do not mix with strong acids (nitric/sulfuric) or strong bases in the solid waste bin. The nitro group can react exothermically with strong acids.[3]

  • Disposal Path: Send for High-Temperature Incineration . This ensures the destruction of the pyridine ring and the nitro group.[3]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[2]

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol/DMSO/Ethyl Acetate: Dispose in Non-Halogenated Waste carboy.

  • Concentration Limit: If the concentration of the nitro-pyridine compound exceeds 5% (w/v), do not combine with general solvent waste.[3] Create a dedicated "High-Hazard Organic" stream to prevent potential reactivity in the main satellite accumulation area.[1]

  • Rinsing: Triple-rinse all glassware with a compatible solvent (e.g., acetone).[3] Collect the first three rinses as hazardous waste.[3] Do not pour rinsate down the drain.[3][7]

Protocol C: Spill Cleanup (Emergency Response)

Scenario: Powder spill on benchtop.

  • Isolate: Evacuate the immediate 10-foot radius.[3]

  • PPE Up: Don N95 respirator and double nitrile gloves.[3]

  • Contain: Cover spill with a wet wipe or damp paper towel (dampened with water or ethanol) to prevent dust generation.[3] Do not dry sweep nitro-containing solids.[1][2]

  • Collect: Scoop the damp material into a hazardous waste jar.

  • Decontaminate: Wash the surface with a 10% soap/water solution, followed by a water rinse. Collect all wipes as solid hazardous waste.[3]

Regulatory Compliance (RCRA & EPA)

While this specific CAS is not currently P-listed or U-listed (40 CFR § 261.33), it must be characterized by the generator.[1][3][2]

  • Waste Characterization: Due to the pyridine moiety, the waste may exhibit the Toxicity Characteristic (TC) for Pyridine (D038) if the pyridine core is liberated, though the intact molecule is distinct.[2]

  • Ignitability (D001): Not applicable for the solid, but applicable if dissolved in flammable solvents.

  • Reactivity (D003): While "6-nitro" suggests reactivity, this pharmaceutical intermediate is generally stable.[1][3] However, if subjected to confinement and heat, it may behave energetically.[2] Conservative classification as D003 is recommended for bulk quantities (>100g). [8]

References

  • Sigma-Aldrich. (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Product & Safety Data.[1] Retrieved from [1]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] 40 CFR Part 261.[3][9] Retrieved from

  • PubChem. Compound Summary: Morpholine and Pyridine Derivatives Safety.[3] National Library of Medicine.[3] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine.[3][4] 29 CFR 1910.1000.[3] Retrieved from

Sources

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